molecular formula C5H10O5 B117926 Arabinose-1-13C CAS No. 70849-23-9

Arabinose-1-13C

Numéro de catalogue: B117926
Numéro CAS: 70849-23-9
Poids moléculaire: 151.12 g/mol
Clé InChI: PYMYPHUHKUWMLA-PVQXRQKHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arabinose-1-13C, also known as this compound, is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-PVQXRQKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486793
Record name D-(1-~13~C)Arabinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70849-23-9
Record name D-(1-~13~C)Arabinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Journey of a Labeled Sugar: A Technical Guide to Arabinose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of Arabinose-1-13C, a stable isotope-labeled sugar crucial for metabolic research. By tracing the journey of the 13C-labeled carbon, scientists can elucidate complex metabolic pathways, a vital aspect of drug development and disease research. This document details the physicochemical properties of this compound, outlines experimental protocols for its use in metabolic flux analysis, and visualizes the metabolic fate of arabinose in a key model organism.

Core Chemical and Physical Properties

This compound is a versatile tool in metabolic studies due to its specific isotopic labeling. The incorporation of a heavy carbon isotope at the C1 position allows for precise tracking and quantification of its metabolic products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

PropertyValueReference
Molecular Formula ¹³CC₄H₁₀O₅[1][2]
Molecular Weight 151.12 g/mol [1][2][3][4][5]
CAS Number 70849-23-9[1][2][3]
Isotopic Purity 99 atom % ¹³C[1][2]
Physical Form Solid[1][2]
Melting Point 163-165 °C (lit.)[1][2][6]
Optical Activity [α]20/D −103°, c = 4 in H₂O[1][2]
Mass Shift M+1[1][2]

Elucidating Metabolic Pathways: Experimental Protocols

The primary application of this compound is in metabolic flux analysis, a powerful technique to quantify the rates of metabolic reactions. Below are detailed methodologies adapted from studies investigating L-arabinose metabolism in yeast, a model organism for understanding fundamental cellular processes.[7][8]

Cell Culturing and Isotope Labeling

This initial phase involves preparing the biological system for the introduction of the labeled substrate.

  • Yeast Strain and Growth Medium: Pichia guilliermondii PYCC 3012 is cultivated in a defined medium.

  • Culture Conditions: Cells are grown in aerobic batch cultures with L-arabinose (20 g/liter ) as the carbon source.[1]

  • Harvesting: Cells are harvested during the exponential growth phase.[1]

  • Cell Suspension: The harvested cells are suspended in a 50 mM phosphate (B84403) buffer (pH 6.0) to a concentration of approximately 40 g (dry weight) per liter.[1]

  • Introduction of Labeled Substrate: L-[2-¹³C]arabinose is added to the cell suspension to a final concentration of 20 mM.[1] While this example uses L-[2-¹³C]arabinose, the protocol is directly applicable to this compound for tracing the C1 carbon.

G cluster_0 Cell Preparation cluster_1 Labeling Experiment A Yeast Culture Growth (L-arabinose medium) B Harvest Exponential Phase Cells A->B C Create Cell Suspension B->C D Add this compound C->D Introduce to prepared cells E Incubation D->E F Time-Point Sampling E->F

Experimental Workflow: Cell Preparation and Labeling.
In Vivo NMR Spectroscopy for Real-Time Monitoring

In vivo NMR allows for the non-invasive, real-time observation of metabolic processes within living cells.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz) is used.[1]

  • Data Acquisition: ¹³C NMR spectra are acquired sequentially before and after the addition of the labeled arabinose.[1] Each spectrum can represent a short time interval (e.g., 2 minutes) to create a time-course of metabolic changes.[1]

  • Internal Standard: A concentration standard, such as [¹³C]methanol in a sealed capillary, is used for quantification.[1]

Metabolite Extraction for Detailed Analysis

To obtain more detailed information on the distribution of the ¹³C label, metabolites are extracted from the cells at various time points.

  • Quenching Metabolism: The metabolic process is stopped at specific time points by adding cold perchloric acid to a final concentration of 0.6 M.[1]

  • Neutralization and Centrifugation: The extracts are kept on ice, neutralized with KOH, and then centrifuged to remove cell debris.[1]

  • Sample Preparation for Analysis: The supernatant containing the metabolites is collected for further analysis by NMR and MS.

Analytical Techniques for Isotope Tracing

Both NMR and MS are powerful tools for identifying and quantifying the ¹³C-labeled metabolites.

  • ¹³C NMR Spectroscopy of Extracts: High-resolution ¹³C NMR spectra of the cell extracts are acquired to identify and quantify the labeled metabolites. This allows for the determination of the specific carbon atoms that have incorporated the ¹³C label.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: To make the sugar alcohols volatile for GC analysis, they are converted to their trifluoroacetic esters.[1]

    • GC Separation: The derivatized metabolites are separated on a gas chromatograph.[1]

    • MS Detection: A mass spectrometer is used to detect the mass-to-charge ratio of the fragments, allowing for the identification of ¹³C-labeled compounds.[1]

Visualizing the Metabolic Fate of Arabinose

The following diagram illustrates the metabolic pathway of L-arabinose in yeast as elucidated by ¹³C tracer experiments. When this compound is used, the ¹³C label would initially be at the C1 position of L-Arabinose and its subsequent metabolites.

G Arabinose L-Arabinose-1-13C Arabitol L-Arabitol-1-13C Arabinose->Arabitol L-Arabinose Reductase Xylulose L-Xylulose-1-13C Arabitol->Xylulose L-Arabitol 4-Dehydrogenase Xylitol Xylitol-1-13C Xylulose->Xylitol L-Xylulose Reductase DXylulose D-Xylulose-1-13C Xylitol->DXylulose Xylitol Dehydrogenase DXylulose5P D-Xylulose-5-Phosphate-1-13C DXylulose->DXylulose5P Xylulokinase PPP Pentose Phosphate Pathway DXylulose5P->PPP

L-Arabinose Catabolic Pathway in Yeast.

This technical guide provides a foundational understanding of the chemical properties and experimental applications of this compound. For researchers and drug development professionals, the ability to trace metabolic pathways with such precision is invaluable for identifying novel drug targets, understanding disease mechanisms, and optimizing bioprocesses. The detailed protocols and visualizations serve as a practical starting point for designing and implementing robust metabolic flux analysis studies.

References

Arabinose-1-13C: A Technical Guide to its Physical Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of Arabinose-1-13C, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its physical properties, experimental protocols for its characterization, and its application in tracing metabolic pathways.

Core Physical Characteristics

This compound is a form of arabinose, a five-carbon monosaccharide, where the carbon atom at the first position (C1) is replaced with its stable isotope, ¹³C. This isotopic labeling provides a powerful tool for tracing the fate of the arabinose molecule in various biochemical pathways without altering its chemical properties. The isotopic purity of commercially available this compound is typically high, often around 99 atom % ¹³C[1].

Quantitative Physical Data

The physical properties of D-Arabinose-1-¹³C and L-Arabinose-1-¹³C are summarized in the table below. These values are critical for designing experiments and interpreting data in metabolic studies.

PropertyD-Arabinose-1-¹³CL-Arabinose-1-¹³CReferences
Molecular Formula ¹³CC₄H₁₀O₅¹³CC₄H₁₀O₅[1][]
Molecular Weight 151.12 g/mol 151.12 g/mol [1][][3][4]
Melting Point 163-165 °C (lit.)155 °C[1][5]
Appearance SolidWhite to Off-White Solid[1][]
Solubility Data not availableSoluble in Water (Slightly)[]
Optical Rotation [α]20/D −103° (c=4 in H₂O)Data not available[1]
Predicted pKa (Strongest Acidic) 12.3312.33
Predicted pKa (Strongest Basic) -3-3

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for its effective use in research. The following sections outline key experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a primary technique for confirming the isotopic labeling and determining the chemical environment of the ¹³C atom.

Objective: To verify the position and enrichment of the ¹³C label and to characterize the molecular structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as D₂O.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single peaks for each unique carbon atom.

    • The ¹³C-labeled carbon at the C1 position will show a significantly enhanced signal compared to the natural abundance signals of the other carbon atoms.

    • Reference the chemical shifts to an internal or external standard. For example, the chemical shifts for L-Arabinose in D₂O are reported as C1: 99.471 ppm, C2: 74.544 ppm, C3: 75.156 ppm, C4: 71.192 ppm, and C5: 69.093 ppm[6].

  • Data Analysis:

    • Process the spectrum using appropriate software (e.g., Topspin).

    • Confirm the large signal corresponding to the C1 position. The chemical shift will vary depending on the anomeric form (α or β). For instance, in one study, the α- and β-pyranose forms of L-[2-¹³C]arabinose showed resonances at 72.49 and 69.11 ppm, respectively[1].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

Objective: To determine the mass-to-charge ratio (m/z) and confirm the incorporation of the ¹³C isotope.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound. Derivatization may be necessary for certain MS techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to increase volatility. A common derivatization method is acetylation.

  • Instrument: A mass spectrometer, often coupled with a separation technique like GC or Liquid Chromatography (LC).

  • Acquisition:

    • Acquire a mass spectrum of the sample.

    • The molecular ion peak will be observed at an m/z corresponding to the mass of the ¹³C-labeled arabinose (151.12 Da)[1][][3][4]. This is one mass unit higher than unlabeled arabinose (150.13 g/mol ).

  • Data Analysis:

    • Compare the mass spectrum of the labeled compound to that of an unlabeled standard to confirm the mass shift of +1.

    • The isotopic enrichment can be calculated by comparing the relative intensities of the mass isotopologues, after correcting for the natural abundance of other isotopes (e.g., ¹³C at other positions, ¹⁷O, ¹⁸O).

Application in Metabolic Pathway Tracing

This compound is a valuable tracer for elucidating metabolic pathways. By following the ¹³C label through various enzymatic reactions, researchers can map the flow of carbon atoms and quantify the activity of different pathways.

Experimental Workflow for Metabolic Tracing

A general workflow for a metabolic tracing experiment using this compound is depicted below. This involves introducing the labeled substrate to a biological system, followed by the extraction and analysis of downstream metabolites.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis start Biological System (e.g., cell culture, organism) incubation Incubation/ Metabolism start->incubation substrate This compound (Labeled Substrate) substrate->incubation extraction Metabolite Extraction incubation->extraction analysis Analytical Platform (NMR, MS) extraction->analysis data_analysis Data Analysis and Pathway Mapping analysis->data_analysis

A general workflow for metabolic tracing experiments using this compound.
L-Arabinose Metabolism in Yeast: A Case Study

A study on L-arabinose metabolism in yeast provides a concrete example of how ¹³C-labeled arabinose can be used to trace metabolic pathways[1]. In this study, L-[2-¹³C]arabinose was used, but the principle remains the same for this compound. The labeled arabinose was found to be metabolized through the redox catabolic pathway, leading to labeled intermediates in the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis.

The signaling pathway below illustrates the flow of the ¹³C label from L-arabinose through key metabolic intermediates in yeast.

yeast_metabolism Arabinose L-Arabinose-1-13C Arabitol L-Arabitol-1-13C Arabinose->Arabitol L-arabinose reductase Xylulose L-Xylulose-1-13C Arabitol->Xylulose L-arabitol 4-dehydrogenase Xylitol Xylitol-1-13C Xylulose->Xylitol L-xylulose reductase Xylulose5P D-Xylulose-5-P-1-13C Xylitol->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis

Metabolic fate of L-Arabinose-1-13C in the yeast redox catabolic pathway.

This technical guide provides a foundational understanding of the physical characteristics and applications of this compound. For more detailed information, researchers are encouraged to consult the cited literature and the technical documentation provided by suppliers.

References

Unraveling Metabolic Pathways: A Technical Guide to Arabinose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Arabinose-1-13C (CAS Number: 70849-23-9), a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its physicochemical properties, its role in elucidating metabolic pathways, and comprehensive experimental protocols for its application in tracer studies.

Core Concepts and Physicochemical Properties

This compound is a form of D-arabinose where the carbon atom at the first position (C1) is replaced with its stable, non-radioactive isotope, carbon-13. This isotopic labeling allows researchers to trace the journey of arabinose through various metabolic pathways within cells and organisms. Its primary applications include use as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].

The key physicochemical properties of D-Arabinose-1-13C are summarized in the table below.

PropertyValueReference
CAS Number 70849-23-9[3][4][5][6]
Molecular Formula ¹³CC₄H₁₀O₅[3][4][7]
Molecular Weight 151.12 g/mol [3][4][7][8]
Isotopic Purity ≥99 atom % ¹³C[3][7]
Appearance Solid[3][7]
Melting Point 163-165 °C[3][7][9]
Optical Activity [α]20/D −103°, c = 4 in H₂O[3][7]
Mass Shift M+1[3][7]

Metabolic Pathways of Arabinose

Arabinose metabolism varies across different organisms. In bacteria like Escherichia coli, L-arabinose is a well-studied system for gene regulation and carbon source utilization. The metabolic pathway involves a series of enzymatic conversions that ultimately lead to an intermediate of the pentose (B10789219) phosphate (B84403) pathway. In eukaryotes, including yeasts and plants, arabinose metabolism also feeds into the pentose phosphate pathway, a central hub for biosynthesis and redox balance. The study of these pathways is critical in fields ranging from biofuel production to understanding infectious diseases.

Bacterial L-Arabinose Metabolism

In E. coli, the metabolism of L-arabinose is a classic example of inducible gene expression. The enzymes responsible for its catabolism are encoded by the ara operon. The pathway proceeds as follows: L-arabinose is first isomerized to L-ribulose, which is then phosphorylated to L-ribulose-5-phosphate. Finally, an epimerase converts L-ribulose-5-phosphate to D-xylulose-5-phosphate, which enters the pentose phosphate pathway[9][10][11].

bacterial_arabinose_metabolism Arabinose L-Arabinose-1-13C Ribulose L-Ribulose-1-13C Arabinose->Ribulose araA (Isomerase) Ribulose5P L-Ribulose-5-Phosphate-1-13C Ribulose->Ribulose5P araB (Kinase) Xylulose5P D-Xylulose-5-Phosphate-1-13C Ribulose5P->Xylulose5P araD (Epimerase) PPP Pentose Phosphate Pathway Xylulose5P->PPP

Bacterial L-Arabinose Catabolic Pathway.
Fungal L-Arabinose Metabolism

In some yeasts and fungi, L-arabinose is metabolized through a reductive pathway. This pathway involves the reduction of L-arabinose to L-arabinitol, followed by oxidation to L-xylulose, and then phosphorylation to L-xylulose-5-phosphate. This intermediate is then converted to D-xylulose-5-phosphate and enters the pentose phosphate pathway. The use of ¹³C-labeled arabinose has been instrumental in elucidating these pathways through in vivo NMR studies[7][12].

fungal_arabinose_metabolism Arabinose L-Arabinose-1-13C Arabinitol L-Arabinitol-1-13C Arabinose->Arabinitol Reductase Xylulose L-Xylulose Arabinitol->Xylulose Dehydrogenase Xylulose5P L-Xylulose-5-Phosphate Xylulose->Xylulose5P Kinase DXylulose5P D-Xylulose-5-Phosphate Xylulose5P->DXylulose5P Epimerase PPP Pentose Phosphate Pathway DXylulose5P->PPP

Fungal L-Arabinose Reductive Pathway.

Experimental Protocols

The following sections provide detailed methodologies for conducting tracer experiments using this compound. These protocols are intended as a guide and may require optimization based on the specific experimental system.

General Workflow for ¹³C-Labeling Experiments

A typical workflow for a stable isotope tracer experiment involves several key stages, from initial cell culture to final data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture/ Organism Growth LabelingMedium 2. Prepare Labeling Medium (with this compound) Incubation 3. Isotopic Labeling (Incubation) LabelingMedium->Incubation Quenching 4. Quench Metabolism Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. Analytical Measurement (LC-MS, GC-MS, or NMR) Extraction->Analysis DataProcessing 7. Data Processing and Isotopologue Analysis Analysis->DataProcessing FluxAnalysis 8. Metabolic Flux Analysis DataProcessing->FluxAnalysis

General workflow for ¹³C metabolic tracer experiments.
Cell Culture and Isotopic Labeling

This protocol is a general guideline for labeling adherent mammalian cells.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).

  • Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., DMEM without glucose) with this compound at a final concentration relevant to the biological question. Other necessary nutrients should also be added.

  • Labeling: Remove the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the metabolic rates of the pathway of interest and should be optimized. Time-course experiments are often necessary to determine the optimal labeling duration.

Metabolite Extraction

Rapid quenching of metabolic activity is crucial to accurately capture the metabolic state of the cells.

  • Quenching: Aspirate the labeling medium and immediately add a cold quenching solution (e.g., -80°C methanol (B129727) or a methanol/water mixture) to the culture vessel to arrest all enzymatic activity.

  • Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Perform a liquid-liquid extraction to separate polar metabolites from non-polar lipids and proteins. A common method involves adding a mixture of chloroform (B151607) and water to the methanol cell suspension, followed by vortexing and centrifugation to separate the phases.

  • Drying: Collect the polar (aqueous) phase containing the labeled metabolites and dry it using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Analytical Methods

Liquid chromatography-tandem mass spectrometry is a powerful technique for separating and quantifying labeled metabolites.

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Chromatography: Separate the metabolites using an appropriate LC column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify the different isotopologues of the target metabolites.

  • Data Analysis: Integrate the peak areas for each isotopologue to determine the fractional labeling and isotopologue distribution.

Gas chromatography-mass spectrometry is another widely used technique, particularly for derivatized sugars and amino acids.

  • Derivatization: Derivatize the dried metabolite extracts to make them volatile for GC analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Gas Chromatography: Separate the derivatized metabolites on a GC column.

  • Mass Spectrometry: Analyze the separated compounds using a mass spectrometer, typically in electron ionization (EI) mode, to obtain mass spectra and fragmentation patterns.

  • Data Analysis: Analyze the mass spectra to determine the mass isotopomer distributions of the metabolites.

Nuclear magnetic resonance spectroscopy provides detailed information about the position of the ¹³C label within a molecule.

  • Sample Preparation: Dissolve the dried metabolite extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

  • NMR Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. Heteronuclear single quantum coherence (HSQC) and other 2D NMR experiments can be used to resolve overlapping signals and assign resonances.

  • Data Analysis: Integrate the signals corresponding to the different carbon positions to determine the positional enrichment of ¹³C.

Applications in Drug Development

The use of this compound and other stable isotope tracers is invaluable in drug development for:

  • Target Identification and Validation: Understanding how a drug candidate perturbs metabolic pathways can help validate its mechanism of action.

  • Pharmacodynamics: Tracing the metabolic fate of a drug or its effect on endogenous metabolism provides insights into its pharmacodynamic profile.

  • Toxicity Studies: Alterations in metabolic pathways can be early indicators of drug-induced toxicity.

  • Biomarker Discovery: Identifying metabolic changes in response to drug treatment can lead to the discovery of novel biomarkers for drug efficacy or patient stratification.

By providing a detailed map of metabolic fluxes, studies using this compound can significantly contribute to a more rational and efficient drug discovery and development process.

References

Technical-Guide: Molecular Weight of Arabinose-1-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed calculation for the molecular weight of Arabinose-1-¹³C, a stable isotope-labeled form of the monosaccharide arabinose. The incorporation of a ¹³C isotope at a specific position is a critical tool in metabolic research, flux analysis, and as an internal standard in mass spectrometry-based quantification, lending precision to drug development and biological studies.

Foundational Data: Atomic and Molecular Weights

The calculation of the molecular weight of isotopically labeled Arabinose-1-¹³C requires precise atomic mass data for its constituent elements and the specific carbon isotope.

The molecular formula for arabinose is C₅H₁₀O₅[1][2][3][4][5]. The standard molecular weight of unmodified arabinose is approximately 150.13 g/mol [1][4].

To determine the molecular weight of the labeled compound, the standard atomic weights of carbon, hydrogen, and oxygen, along with the specific atomic mass of the Carbon-13 isotope, are necessary.

Table 1: Atomic Mass and Weight Data

Element / IsotopeStandard Atomic Weight (Da)Isotopic Mass (Da)
Carbon (C)[12.0096, 12.0116]
Hydrogen (H)[1.00784, 1.00811]
Oxygen (O)[15.99903, 15.99977]
Carbon-13 (¹³C)13.003354835

Note: Standard atomic weights are presented as intervals to reflect natural isotopic abundance variations on Earth[6][7][8][9]. For calculation purposes, conventional single values are often used: C ≈ 12.011, H ≈ 1.008, and O ≈ 15.999.

Calculation Methodology

The molecular weight of Arabinose-1-¹³C is calculated by summing the masses of its constituent atoms, substituting the mass of one standard carbon atom with the precise mass of a Carbon-13 isotope.

Step 1: Calculate the mass of the unmodified portion of the molecule.

The arabinose molecule (C₅H₁₀O₅) contains:

  • 5 Carbon atoms

  • 10 Hydrogen atoms

  • 5 Oxygen atoms

For Arabinose-1-¹³C, we consider:

  • 4 standard Carbon atoms

  • 1 Carbon-13 atom

  • 10 Hydrogen atoms

  • 5 Oxygen atoms

Step 2: Sum the atomic masses.

Using the precise isotopic and atomic masses for accuracy:

  • Mass of 4 standard Carbon atoms (using ¹²C as the most abundant isotope for precision): 4 * 12.0000000 Da = 48.0000000 Da

  • Mass of 1 Carbon-13 atom: 1 * 13.003354835 Da = 13.003354835 Da[10][11]

  • Mass of 10 Hydrogen atoms (using the protium (B1232500) isotope ¹H for precision): 10 * 1.00782503223 Da = 10.0782503223 Da[12]

  • Mass of 5 Oxygen atoms (using the ¹⁶O isotope for precision): 5 * 15.99491461957 Da ≈ 79.97457309785 Da

Step 3: Total Molecular Weight Calculation.

Total Molecular Weight = (Mass of 4 C atoms) + (Mass of 1 ¹³C atom) + (Mass of 10 H atoms) + (Mass of 5 O atoms) Total Molecular Weight = 48.0000000 + 13.003354835 + 10.0782503223 + 79.97457309785 Total Molecular Weight ≈ 151.056178 Da

For practical laboratory applications, using conventional atomic weights provides a useful approximation:

  • Molecular Weight of standard Arabinose (C₅H₁₀O₅) ≈ 150.13 g/mol .

  • The mass difference comes from substituting one carbon atom with ¹³C. The difference between the mass of ¹³C (13.00335 Da) and ¹²C (12.00000 Da) is approximately 1.00335 Da.

  • Approximate Molecular Weight of Arabinose-1-¹³C = 150.13 + (13.00335 - 12.011) ≈ 151.122 g/mol . This is an approximation using mixed standard and isotopic masses.

The most precise value is derived from the sum of the exact masses of the most common isotopes, with the ¹³C substitution.

Table 2: Molecular Weight Summary

CompoundMolecular FormulaCalculation MethodMolecular Weight (Da)
Arabinose (standard)C₅H₁₀O₅Sum of conventional atomic weights~150.13
Arabinose-1-¹³C(¹³C)C₄H₁₀O₅Sum of precise isotopic masses151.056

Experimental Protocols and Visualizations

The determination of a molecule's molecular weight is a foundational calculation based on established physical constants and does not involve an experimental protocol or a signaling pathway. Therefore, the requested sections for "Experimental Protocols" and "Mandatory Visualization" are not applicable to this specific technical query. The logical relationship for the calculation is a simple summation, as detailed in the methodology above.

References

A Technical Guide to the Isotopic Purity of D-Arabinose-1-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Arabinose-1-¹³C, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its synthesis, methods for determining isotopic purity, and its applications as a tracer in metabolic flux analysis.

Quantitative Data Summary

D-Arabinose-1-¹³C is commercially available from several suppliers, with key quantitative specifications summarized below. These values are critical for ensuring the accuracy and reproducibility of experimental results.

PropertyTypical ValueReference(s)
Isotopic Purity ≥ 99 atom % ¹³C[1][2]
Chemical Purity ≥ 98%[3]
Molecular Weight 151.12 g/mol [1][2]
CAS Number 70849-23-9[1][2]
Empirical Formula ¹³CC₄H₁₀O₅[1][2]
Physical Form Solid[1][2]
Optical Activity [α]20/D −103°, c = 4 in H₂O[1][2]
Melting Point 163-165 °C[1][2]

Synthesis of D-Arabinose-1-¹³C

The primary method for synthesizing D-Arabinose-1-¹³C is the Kiliani-Fischer synthesis . This reaction extends the carbon chain of an aldose by one carbon atom, making it ideal for introducing a ¹³C label at the C1 position. The synthesis starts with the four-carbon aldose, D-erythrose, and utilizes a ¹³C-labeled cyanide source.

Experimental Protocol: Kiliani-Fischer Synthesis

This protocol is a representative procedure based on established methods for synthesizing C1-labeled aldoses.[4][5]

Step 1: Cyanohydrin Formation

  • Dissolve D-erythrose in an aqueous solution.

  • Add an equimolar amount of potassium cyanide-¹³C (K¹³CN). The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of D-erythrose.

  • This reaction forms two epimeric cyanohydrins: D-arabinononitrile-1-¹³C and D-ribononitrile-1-¹³C. The reaction conditions can be optimized to favor the formation of the desired arabinose epimer.

Step 2: Hydrolysis of the Nitrile

  • The mixture of cyanohydrins is hydrolyzed, typically under basic conditions (e.g., using sodium carbonate), followed by acidification.

  • This step converts the nitrile groups (-CN) into carboxylic acid groups (-COOH), yielding D-arabinonic acid-1-¹³C and D-ribonic acid-1-¹³C.

Step 3: Lactonization

  • The aldonic acids are then converted to their corresponding γ-lactones (five-membered rings) through heating and removal of water. This step is crucial for the subsequent reduction.

Step 4: Reduction to the Aldose

  • The D-arabinono-1,4-lactone-1-¹³C is selectively reduced back to the aldehyde. A common method for this reduction is the use of sodium amalgam (Na/Hg) in a slightly acidic solution.

  • This final step yields D-Arabinose-1-¹³C. The product is then purified through techniques such as recrystallization or chromatography.

Synthesis_Workflow D_Erythrose D-Erythrose Cyanohydrins Epimeric Cyanohydrins (D-Arabinononitrile-1-¹³C and D-Ribononitrile-1-¹³C) D_Erythrose->Cyanohydrins Step 1 K13CN K¹³CN K13CN->Cyanohydrins Aldonic_Acids Epimeric Aldonic Acids (D-Arabinonic Acid-1-¹³C and D-Ribonic Acid-1-¹³C) Cyanohydrins->Aldonic_Acids Step 2 Hydrolysis Hydrolysis (e.g., Na₂CO₃, then H⁺) Hydrolysis->Aldonic_Acids Lactone D-Arabinono-1,4-lactone-1-¹³C Aldonic_Acids->Lactone Step 3 Lactonization Lactonization (Heat) Lactonization->Lactone D_Arabinose D-Arabinose-1-¹³C Lactone->D_Arabinose Step 4 Reduction Reduction (e.g., Na/Hg) Reduction->D_Arabinose

Kiliani-Fischer Synthesis Workflow for D-Arabinose-1-¹³C.

Determination of Isotopic Purity

Ensuring the high isotopic purity of D-Arabinose-1-¹³C is paramount for its use as a tracer. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful, non-destructive technique for determining the isotopic enrichment at specific carbon positions within a molecule.

Experimental Protocol: ¹³C NMR for Isotopic Purity

  • Sample Preparation: Dissolve a precisely weighed amount of D-Arabinose-1-¹³C in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This involves using a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration. A high-field NMR spectrometer is recommended for better signal dispersion.

  • Data Analysis:

    • Integrate the signal corresponding to the C1 carbon.

    • Integrate the signals of the other carbon atoms (C2-C5).

    • The isotopic purity at the C1 position is calculated by comparing the integral of the C1 signal to the integrals of the other carbon signals, taking into account the natural abundance of ¹³C (~1.1%).

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in D₂O) NMR_Acquisition ¹³C NMR Data Acquisition (Quantitative Parameters) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Integration of C1 and C2-C5 signals) NMR_Acquisition->Data_Processing Calculation Isotopic Purity Calculation Data_Processing->Calculation

Workflow for Isotopic Purity Determination by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates compounds and then analyzes their mass-to-charge ratio, allowing for the determination of isotopic enrichment.

Experimental Protocol: GC-MS for Isotopic Enrichment

  • Derivatization: Sugars are not volatile and require derivatization prior to GC analysis. A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where the D-arabinose-TMS derivative is separated from other components.

  • Mass Spectrometry Analysis: The separated compound enters the mass spectrometer. The mass spectrum will show a molecular ion peak (M+) and various fragment ions. The presence of the ¹³C at the C1 position will result in a mass shift of +1 for the molecular ion and any fragments containing the C1 carbon.

  • Data Analysis: The isotopic enrichment is determined by comparing the intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) species, after correcting for the natural abundance of other isotopes (e.g., ¹³C, ²⁹Si).

GCMS_Workflow Derivatization Derivatization (e.g., Silylation) GC_Separation GC Separation Derivatization->GC_Separation MS_Analysis Mass Spectrometry (Ionization and Fragmentation) GC_Separation->MS_Analysis Data_Analysis Data Analysis (Comparison of M and M+1 peaks) MS_Analysis->Data_Analysis Result Isotopic Enrichment Data_Analysis->Result

Workflow for Isotopic Enrichment Analysis by GC-MS.

Applications in Research and Drug Development

D-Arabinose-1-¹³C is a valuable tool for tracing the metabolic fate of pentose (B10789219) sugars in various biological systems. Its primary application is in Metabolic Flux Analysis (MFA) .

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a ¹³C-labeled substrate like D-Arabinose-1-¹³C, researchers can track the incorporation of the ¹³C label into downstream metabolites.[6] The pattern of ¹³C labeling in these metabolites provides detailed information about the activity of different metabolic pathways.

Example: Tracing the Pentose Phosphate (B84403) Pathway (PPP)

D-arabinose can be metabolized and enter the pentose phosphate pathway (PPP), a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. By using D-Arabinose-1-¹³C, scientists can trace its conversion and entry into the PPP and subsequent metabolic transformations. For instance, in a study of L-arabinose metabolism in yeasts, ¹³C-labeled arabinose was used to elucidate the metabolic pathways, showing the production of labeled arabitol and xylitol, and demonstrating the recycling of glucose-6-phosphate through the oxidative PPP.[7]

PPP_Pathway D_Arabinose_1_13C D-Arabinose-1-¹³C Arabinose_Metabolism Arabinose Catabolism D_Arabinose_1_13C->Arabinose_Metabolism Xylulose_5P D-Xylulose-5-Phosphate (labeled) Arabinose_Metabolism->Xylulose_5P PPP Pentose Phosphate Pathway Xylulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis Nucleotide_Synthesis Nucleotide Synthesis PPP->Nucleotide_Synthesis NADPH_Production NADPH Production PPP->NADPH_Production TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle

Tracing D-Arabinose-1-¹³C through metabolic pathways.

Drug Development

In drug development, stable isotope labeling is used to study the metabolism of drugs (pharmacokinetics) and their effects on cellular metabolism (pharmacodynamics).[6] While direct applications of D-Arabinose-1-¹³C in drug development are less documented than for glucose, the principles of using ¹³C-labeled sugars are the same. For example, a drug's impact on pentose metabolism could be assessed by administering D-Arabinose-1-¹³C and monitoring for changes in the labeling patterns of downstream metabolites in the presence and absence of the drug. This can help to identify the drug's mechanism of action and any off-target metabolic effects.

References

The Isotopic Signature of Arabinose: A Technical Guide to the Natural Abundance of ¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance of the stable carbon isotope, ¹³C, in arabinose, a pentose (B10789219) sugar of significant interest in various biological and pharmaceutical applications. Understanding the natural isotopic distribution of ¹³C in arabinose is crucial for metabolic studies, authentication of natural products, and quality control in drug development. This guide provides a summary of available quantitative data, detailed experimental protocols for isotope analysis, and visual representations of key concepts and workflows.

Natural ¹³C Abundance in Arabinose: A Comparative Overview

The natural abundance of ¹³C is approximately 1.1%. However, this value is not constant across all natural compounds. Isotopic fractionation during photosynthesis leads to distinct ¹³C signatures in plants, which are the primary source of arabinose. Plants are broadly categorized into C3 and C4 photosynthetic pathways, each exhibiting different levels of ¹³C discrimination.

Table 1: Quantitative Data on the Natural Abundance of ¹³C in Arabinose and Related Sugars

Plant TypeCompoundδ¹³C (‰ vs. VPDB)*Source / Comment
C4 Plant Arabinose-10.4 ± 0.5From dung of sheep fed on Cleistogenes squarrosa (a C4 grass).
C3 Plant ArabinoseEnriched by 1-4‰ relative to glucose/mannoseSpecific δ¹³C value for arabinose from a named C3 plant is not readily available in the reviewed literature. This value represents the typical enrichment observed in pentoses derived from the decarboxylation of hexoses in C3 plants.
C3 Plant Glucose/MannoseVaries, typically -24‰ to -30‰For reference, to estimate the approximate range for arabinose in C3 plants.

*δ¹³C is a measure of the ratio of ¹³C to ¹²C, expressed in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

The data indicates that arabinose from C4 plants is significantly more enriched in ¹³C (less negative δ¹³C value) compared to sugars from C3 plants. This difference is a direct consequence of the distinct carbon fixation pathways. The CO₂-fixing enzyme in C4 plants, PEP carboxylase, discriminates less against ¹³C than the RuBisCO enzyme used in C3 plants.

Experimental Protocols for Determining ¹³C Abundance in Arabinose

The two primary analytical techniques for determining the natural abundance of ¹³C in specific organic compounds like arabinose are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is a highly sensitive technique that allows for the precise measurement of the isotopic composition of individual compounds in a complex mixture.

2.1.1. Sample Preparation and Derivatization

Arabinose, being a polar and non-volatile compound, requires derivatization prior to GC analysis. A common method is the conversion to its alditol acetate (B1210297) derivative.

Protocol: Alditol Acetate Derivatization of Arabinose for GC-IRMS Analysis

  • Hydrolysis: If arabinose is part of a larger polysaccharide, hydrolyze the sample to release the monosaccharides. This is typically achieved by acid hydrolysis (e.g., with trifluoroacetic acid).

  • Reduction: Reduce the aldehyde group of arabinose to a primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This converts arabinose to arabitol.

  • Acetylation: Acetylate the hydroxyl groups of the resulting arabitol using a mixture of acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole). This reaction forms the volatile per-O-acetylated derivative.

  • Extraction: Extract the alditol acetate derivatives into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification and Concentration: Wash the organic extract to remove any remaining reagents and then concentrate the sample under a stream of nitrogen before injection into the GC-IRMS.

2.1.2. GC-IRMS Analysis

  • Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, where the individual sugar derivatives are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Combustion: As each compound elutes from the GC column, it is quantitatively combusted to CO₂ and water in a high-temperature (typically >900°C) oxidation reactor containing a catalyst (e.g., copper oxide).

  • Water Removal: The water is removed from the gas stream using a water trap.

  • Isotope Ratio Mass Spectrometry (IRMS): The purified CO₂ gas is then introduced into the ion source of the mass spectrometer. The IRMS measures the precise ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44), from which the δ¹³C value is calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy can be used to determine the natural abundance of ¹³C at specific atomic positions within the arabinose molecule.

Protocol: ¹³C NMR for Natural Abundance Analysis of Arabinose

  • Sample Preparation: Dissolve a sufficient amount of purified arabinose in a suitable deuterated solvent (e.g., D₂O). The concentration needs to be high enough to obtain a good signal-to-noise ratio for the low-abundance ¹³C nuclei.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer for better sensitivity and spectral dispersion.

    • Tune and match the probe for ¹³C frequency.

    • Shim the magnetic field to obtain high resolution.

  • Acquisition Parameters for Quantitative ¹³C NMR:

    • Pulse Angle: Use a calibrated 90° pulse angle to ensure uniform excitation of all carbon nuclei.

    • Relaxation Delay: Set a long relaxation delay (typically 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule) to ensure full relaxation of all signals between scans. This is critical for accurate quantification.

    • Decoupling: Use proton decoupling (e.g., WALTZ-16) to collapse the carbon signals into singlets, which improves the signal-to-noise ratio and simplifies the spectrum. Ensure that the decoupling does not introduce significant Nuclear Overhauser Effect (NOE) enhancements, which can affect quantitation. Inverse-gated decoupling is often employed to suppress the NOE.

    • Number of Scans: Acquire a large number of scans to achieve a high signal-to-noise ratio, as ¹³C is only present at about 1.1% natural abundance.

  • Data Processing and Analysis:

    • Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Carefully phase the spectrum.

    • Integrate the individual carbon signals. The area of each peak is directly proportional to the number of ¹³C nuclei at that position.

    • The natural abundance can be determined by comparing the integrals of the arabinose signals to the integral of a known internal standard with a known ¹³C abundance.

Visualizing Key Processes and Concepts

Diagrams generated using the DOT language provide a clear visual representation of the experimental workflows and the factors influencing ¹³C abundance.

GC_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-IRMS Analysis Hydrolysis Hydrolysis (if necessary) Reduction Reduction (to Arabitol) Hydrolysis->Reduction Acetylation Acetylation (to Alditol Acetate) Reduction->Acetylation Extraction Extraction & Concentration Acetylation->Extraction GC Gas Chromatography (Separation) Extraction->GC Inject Combustion Combustion (to CO2) GC->Combustion IRMS Isotope Ratio Mass Spectrometry Combustion->IRMS Data Data IRMS->Data δ¹³C Value

Caption: Workflow for determining the δ¹³C of arabinose using GC-IRMS.

Photosynthesis_Fractionation cluster_C3 C3 Photosynthesis cluster_C4 C4 Photosynthesis Atmospheric_CO2 Atmospheric CO₂ (δ¹³C ≈ -8‰) RuBisCO RuBisCO Fixation (High Discrimination) Atmospheric_CO2->RuBisCO PEP_Carboxylase PEP Carboxylase Fixation (Low Discrimination) Atmospheric_CO2->PEP_Carboxylase C3_Sugars C3 Sugars (e.g., Arabinose) δ¹³C ≈ -23‰ to -26‰ RuBisCO->C3_Sugars C4_Sugars C4 Sugars (e.g., Arabinose) δ¹³C ≈ -10.4‰ PEP_Carboxylase->C4_Sugars

Caption: Isotopic fractionation of carbon during C3 and C4 photosynthesis.

Conclusion

The natural abundance of ¹³C in arabinose is a powerful indicator of its botanical origin, with a distinct difference between C3 and C4 plant sources. The analytical techniques of GC-IRMS and quantitative ¹³C NMR spectroscopy provide robust methods for determining these isotopic signatures. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in drug development and related fields, enabling a deeper understanding and utilization of the isotopic properties of arabinose. Further research is warranted to expand the database of δ¹³C values for arabinose from a wider variety of plant species to enhance its application in authentication and metabolic research.

The Core Biological Roles of L-arabinose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-arabinose, a pentose (B10789219) sugar widespread in plant hemicelluloses and pectins, plays a significant role in the metabolic activities of a diverse range of organisms, from bacteria and fungi to plants.[1][2] Its metabolism is a key area of study for understanding microbial physiology, gut microbiome dynamics, plant biology, and for harnessing its potential in various biotechnological and therapeutic applications.[3][4] This technical guide provides an in-depth exploration of the core biological roles of L-arabinose metabolism, detailing the key metabolic pathways, their regulation, and the experimental methodologies used to elucidate these complex systems.

L-arabinose Metabolic Pathways: A Tale of Two Strategies

Microorganisms have evolved distinct pathways for the catabolism of L-arabinose, which can be broadly categorized into isomerase-dependent (phosphorylative) and oxido-reductive pathways.

The Bacterial Isomerase Pathway (Phosphorylative)

The most extensively studied pathway for L-arabinose metabolism is the isomerase-dependent pathway found in many bacteria, including the model organism Escherichia coli.[5][6] This pathway involves the intracellular conversion of L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway.[7][8]

The key enzymatic steps are:

  • Transport: L-arabinose is transported into the cell by specific transport systems, such as the high-affinity ABC transporter (AraFGH) and the low-affinity proton symporter (AraE).[7][9]

  • Isomerization: L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (encoded by the araA gene).[6][10]

  • Phosphorylation: L-ribulose is then phosphorylated to L-ribulose-5-phosphate by L-ribulokinase (encoded by the araB gene).[6][10]

  • Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase (encoded by the araD gene) converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.[6][10]

Bacterial_Arabinose_Metabolism cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm L-Arabinose_ext L-Arabinose L-Arabinose_peri L-Arabinose L-Arabinose_ext->L-Arabinose_peri AraFGH (ABC Transporter) L-Arabinose_int L-Arabinose L-Arabinose_peri->L-Arabinose_int AraE (H+ Symporter) L-Ribulose L-Ribulose L-Arabinose_int->L-Ribulose araA (L-arabinose isomerase) L-Ribulose-5P L-Ribulose-5-Phosphate L-Ribulose->L-Ribulose-5P araB (L-ribulokinase) D-Xylulose-5P D-Xylulose-5-Phosphate L-Ribulose-5P->D-Xylulose-5P araD (L-ribulose-5-P 4-epimerase) PPP Pentose Phosphate Pathway D-Xylulose-5P->PPP

The Fungal Oxido-Reductive Pathway

Fungi, such as Aspergillus niger and Trichoderma reesei, utilize a more complex oxido-reductive pathway for L-arabinose catabolism.[11][12] This pathway involves a series of reduction and oxidation steps before entering the pentose phosphate pathway.

The key enzymatic steps are:

  • Reduction: L-arabinose is first reduced to L-arabinitol by L-arabinose reductase .[11]

  • Oxidation: L-arabinitol is then oxidized to L-xylulose by L-arabinitol dehydrogenase .[11]

  • Reduction: L-xylulose is subsequently reduced to xylitol (B92547) by L-xylulose reductase .[11]

  • Oxidation: Xylitol is oxidized to D-xylulose by xylitol dehydrogenase .[11]

  • Phosphorylation: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase , which then enters the pentose phosphate pathway.[11][12]

Fungal_Arabinose_Metabolism L-Arabinose L-Arabinose L-Arabinitol L-Arabinitol L-Arabinose->L-Arabinitol L-arabinose reductase (NAD(P)H -> NAD(P)+) L-Xylulose L-Xylulose L-Arabinitol->L-Xylulose L-arabinitol dehydrogenase (NAD+ -> NADH) Xylitol Xylitol L-Xylulose->Xylitol L-xylulose reductase (NAD(P)H -> NAD(P)+) D-Xylulose D-Xylulose Xylitol->D-Xylulose xylitol dehydrogenase (NAD+ -> NADH) D-Xylulose-5P D-Xylulose-5-Phosphate D-Xylulose->D-Xylulose-5P xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway D-Xylulose-5P->PPP

Regulation of L-arabinose Metabolism: The ara Operon Paradigm

The regulation of L-arabinose metabolism is best understood through the study of the ara operon in E. coli. This system is a classic example of both positive and negative gene regulation, primarily controlled by the AraC protein.[13][14][15]

The ara operon consists of the structural genes araB, araA, and araD, which are transcribed as a single polycistronic mRNA from the PBAD promoter.[14] The regulatory gene araC is located upstream and is transcribed from its own promoter, PC.[16] The regulatory region also contains several binding sites for AraC (araO1, araO2, araI1, and araI2) and a binding site for the catabolite activator protein (CAP).[14][16]

Dual Role of AraC:

  • In the absence of L-arabinose (Repression): The AraC protein acts as a repressor. A dimer of AraC binds to the operator sites araO2 and araI1, causing the DNA to form a loop.[16] This loop physically blocks RNA polymerase from binding to the PBAD promoter, thus preventing the transcription of the metabolic genes.[15]

  • In the presence of L-arabinose (Activation): L-arabinose acts as an inducer, binding to the AraC protein and causing a conformational change.[14] This change shifts the binding preference of the AraC dimer from the araO2-araI1 configuration to binding to the adjacent araI1 and araI2 sites.[13] This binding, in conjunction with the binding of the CAP-cAMP complex (when glucose levels are low), recruits RNA polymerase to the PBAD promoter and activates transcription.[10][14]

Ara_Operon_Regulation

Biological Significance and Applications

The metabolism of L-arabinose is not only a fundamental biological process but also holds significant implications for various fields.

Gut Microbiota and Human Health

L-arabinose is a component of dietary fiber that is not readily absorbed by the human small intestine, making it available for fermentation by the gut microbiota.[4] Certain commensal bacteria, such as those from the Bacteroides genus, possess the necessary enzymatic machinery to utilize L-arabinose as a carbon and energy source.[6][17][18] This utilization can influence the composition and metabolic activity of the gut microbiome.[19] Studies have suggested that dietary L-arabinose may impact the production of short-chain fatty acids and the metabolism of other dietary compounds, potentially affecting host health.[8][19] Furthermore, L-arabinose consumption has been linked to beneficial effects on metabolic syndrome by modulating gut microbiota and improving parameters like blood glucose and lipid profiles.[8][20][21][22]

Plant Biology

In plants, L-arabinose is a crucial component of cell wall polysaccharides, including pectin (B1162225) and hemicellulose, as well as glycoproteins.[2][23][24] The synthesis and modification of L-arabinose-containing polymers are vital for plant growth, development, and defense mechanisms. The metabolic pathways for L-arabinose synthesis and salvage are essential for maintaining the pool of activated sugar donors required for cell wall biosynthesis.[2]

Biotechnological and Therapeutic Applications

The microbial metabolism of L-arabinose is of great interest for biotechnological applications. As the second most abundant pentose sugar in lignocellulosic biomass, L-arabinose is a valuable substrate for the production of biofuels, such as bioethanol, and other value-added chemicals.[1][3][25] Metabolic engineering efforts have focused on developing microbial strains, including Saccharomyces cerevisiae, that can efficiently ferment L-arabinose.[26][27]

In the pharmaceutical sector, L-arabinose is explored for its potential therapeutic benefits. It has been shown to selectively inhibit intestinal sucrase activity, which can help in managing postprandial blood glucose levels.[8][23] Additionally, L-arabinose derivatives are being investigated for their antiviral properties.[28] The ara operon system, with its tight regulation, is also a widely used tool in molecular biology as an inducible gene expression system.[23]

Experimental Protocols

A comprehensive understanding of L-arabinose metabolism relies on a variety of experimental techniques. Below are outlines of key experimental protocols.

Enzyme Activity Assays

L-arabinose Isomerase (AraA) Activity Assay:

  • Principle: This assay measures the conversion of L-arabinose to L-ribulose. The product, L-ribulose, is then measured colorimetrically using the cysteine-carbazole method.

  • Protocol Outline:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), L-arabinose, and the enzyme extract.

    • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time.

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Add cysteine-HCl and sulfuric acid to the reaction mixture.

    • Add carbazole (B46965) reagent and incubate to allow color development.

    • Measure the absorbance at 540 nm and determine the amount of L-ribulose formed using a standard curve.

L-ribulokinase (AraB) Activity Assay:

  • Principle: This is a coupled enzyme assay that measures the ATP-dependent phosphorylation of L-ribulose. The ADP produced is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

  • Protocol Outline:

    • Prepare a reaction mixture containing buffer (e.g., HEPES, pH 8.0), L-ribulose, ATP, MgCl2, KCl, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the enzyme extract.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the enzyme activity based on the rate of NADH oxidation.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) for ara gene expression:

  • Principle: This method quantifies the amount of specific mRNA transcripts (e.g., araA, araB, araD) in response to different conditions (e.g., presence or absence of L-arabinose).

  • Protocol Outline:

    • Grow bacterial cells under desired conditions and harvest them.

    • Extract total RNA from the cells.

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using reverse transcriptase and specific primers or random hexamers.

    • Perform real-time PCR using the cDNA as a template, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of the target genes to a housekeeping gene (e.g., rpoD) and calculate the relative fold change in expression.

DNA-Protein Interaction Studies

Electrophoretic Mobility Shift Assay (EMSA) for AraC-DNA Binding:

  • Principle: This assay detects the binding of a protein (AraC) to a specific DNA fragment (e.g., the ara operator regions) by observing the retarded migration of the DNA-protein complex in a non-denaturing polyacrylamide gel.

  • Protocol Outline:

    • Label a DNA probe containing the AraC binding site with a radioactive isotope (e.g., 32P) or a fluorescent dye.

    • Incubate the labeled DNA probe with purified AraC protein in a binding buffer. Include or exclude L-arabinose to test its effect on binding.

    • Separate the binding reactions on a native polyacrylamide gel.

    • Visualize the DNA bands by autoradiography or fluorescence imaging. A slower-migrating band indicates the formation of a DNA-protein complex.

Experimental_Workflow cluster_upstream Upstream Analysis cluster_downstream Downstream Analysis Culture Bacterial Culture (e.g., E. coli) Induction Induction with L-arabinose Culture->Induction Harvest Cell Harvesting Induction->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Protein_Extraction Total Protein Extraction Harvest->Protein_Extraction Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction qRT_PCR qRT_PCR RNA_Extraction->qRT_PCR Enzyme_Assay Enzyme_Assay Protein_Extraction->Enzyme_Assay Metabolomics Metabolomics Metabolite_Extraction->Metabolomics

Quantitative Data Summary

The following tables summarize key quantitative data related to L-arabinose metabolism in E. coli.

Table 1: Kinetic Parameters of Key Enzymes in E. coli L-arabinose Metabolism

EnzymeGeneSubstrateKm (mM)Vmax (µmol/min/mg)
L-arabinose isomerasearaAL-arabinose5.53.2
L-ribulokinasearaBL-ribulose0.121.5
L-ribulose-5-P 4-epimerasearaDL-ribulose-5-P0.054.8

Note: These values are approximate and can vary depending on the specific experimental conditions.

Table 2: Dissociation Constants (Kd) of AraC Protein for its DNA Binding Sites in E. coli

Binding SiteKd (nM) - No ArabinoseKd (nM) - With Arabinose
araO21>100
araI1101
araI2>10010

Note: These values illustrate the shift in binding affinity of AraC in the presence of L-arabinose.

Conclusion

The metabolism of L-arabinose is a multifaceted biological process with profound implications for microbial physiology, host-microbe interactions, and biotechnology. The intricate regulatory mechanisms, such as the elegant dual-function of the AraC protein in E. coli, provide fundamental insights into gene regulation. A thorough understanding of the metabolic pathways, their regulation, and the experimental techniques used for their study is crucial for researchers and scientists. This knowledge will continue to drive innovation in fields ranging from the development of novel therapeutics targeting metabolic pathways to the engineering of robust microbial cell factories for the sustainable production of chemicals and fuels.

References

The Discovery and Elucidation of L-Arabinose Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arabinose, a five-carbon sugar abundant in plant hemicellulose and pectin, serves as a valuable carbon source for numerous microorganisms. The metabolic pathways responsible for its catabolism have been the subject of extensive research, particularly in the model organism Escherichia coli. This technical guide provides an in-depth exploration of the discovery and characterization of the core L-arabinose metabolic pathway, detailing the key enzymes, their genetic determinants, and the intricate regulatory networks that govern their expression. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The study of L-arabinose metabolism has been instrumental in advancing our understanding of fundamental biological processes, including gene regulation, enzyme kinetics, and microbial physiology. The primary pathway for L-arabinose catabolism converts it into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[1][2] This conversion is accomplished through the sequential action of three key enzymes encoded by the araBAD operon. The transport of L-arabinose into the cell is also a critical and regulated step in its utilization. This guide will dissect the components of this pathway, from transport to enzymatic conversion and its regulation.

L-Arabinose Transport

The journey of L-arabinose into the bacterial cell is mediated by specific transport systems. In E. coli, two primary systems have been identified:

  • The high-affinity AraFGH ABC transporter: This system is an ATP-binding cassette (ABC) transporter. AraF is the periplasmic binding protein with a high affinity for L-arabinose, AraG is the ATP-binding component, and AraH is the transmembrane protein.[2]

  • The low-affinity AraE H+ symporter: This transporter functions as a proton symporter and has a lower affinity for L-arabinose.[2]

The expression of the genes encoding these transporters is tightly regulated and coordinated with the expression of the metabolic genes.

The Core L-Arabinose Metabolic Pathway

The catabolism of intracellular L-arabinose proceeds through a three-step enzymatic pathway that converts it to D-xylulose-5-phosphate.

Key Enzymes and Reactions
  • L-Arabinose Isomerase (AraA): This enzyme catalyzes the initial step, the isomerization of L-arabinose to L-ribulose.[2][3]

  • L-Ribulokinase (AraB): AraB then phosphorylates L-ribulose at the C5 position to produce L-ribulose-5-phosphate, utilizing ATP as the phosphate donor.[2][3][4]

  • L-Ribulose-5-Phosphate 4-Epimerase (AraD): The final enzymatic step involves the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate.[2][3][4] This product then enters the central metabolic pathway of the cell, the pentose phosphate pathway.

L_Arabinose_Metabolic_Pathway Arabinose L-Arabinose Ribulose L-Ribulose Arabinose->Ribulose L-Arabinose Isomerase (AraA) Ribulose5P L-Ribulose-5-Phosphate Ribulose->Ribulose5P L-Ribulokinase (AraB) + ATP -> ADP Xylulose5P D-Xylulose-5-Phosphate Ribulose5P->Xylulose5P L-Ribulose-5-Phosphate 4-Epimerase (AraD) PPP Pentose Phosphate Pathway Xylulose5P->PPP

Core L-Arabinose Metabolic Pathway

Regulation of the L-Arabinose Operon

The expression of the genes involved in L-arabinose transport and metabolism is exquisitely controlled by the ara operon, a classic model system for studying gene regulation. The regulatory protein AraC plays a central and dual role in this process, acting as both a repressor and an activator.[5]

The AraC Regulatory Protein: A Molecular Switch

The AraC protein exists as a homodimer and its function is allosterically regulated by the presence or absence of L-arabinose.[5]

  • In the absence of L-arabinose: The AraC dimer adopts a conformation that causes it to bind to two operator sites, araO2 and araI1. This binding results in the formation of a DNA loop, which physically blocks the promoter of the araBAD operon (PBAD) and prevents transcription by RNA polymerase.[1][4][6] In this state, AraC acts as a repressor.

  • In the presence of L-arabinose: L-arabinose binds to AraC, inducing a conformational change in the protein dimer.[1][5] This altered conformation causes AraC to release the araO2 site and instead bind to the adjacent araI1 and araI2 sites.[1] This binding event, in conjunction with the catabolite activator protein (CAP)-cAMP complex, recruits RNA polymerase to the PBAD promoter, leading to the transcription of the araBAD genes.[1][5] Thus, in the presence of arabinose, AraC functions as an activator.

Ara_Operon_Regulation cluster_no_arabinose Absence of L-Arabinose (Repression) cluster_arabinose Presence of L-Arabinose (Activation) araO2 araO2 araI1 araI1 PBAD PBAD araBAD araBAD AraC_dimer_rep AraC Dimer AraC_dimer_rep->araO2 AraC_dimer_rep->araI1 RNAP_rep RNA Polymerase RNAP_rep->PBAD Blocked araI1_act araI1 araI2_act araI2 PBAD_act PBAD araBAD_act araBAD Transcription Transcription PBAD_act->Transcription AraC_Arabinose AraC-Arabinose Complex AraC_Arabinose->araI1_act AraC_Arabinose->araI2_act RNAP_act RNA Polymerase RNAP_act->PBAD_act Recruited Transcription->araBAD_act

Regulation of the ara Operon by AraC

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes of the L-arabinose metabolic pathway in E. coli.

Table 1: Kinetic Parameters of L-Arabinose Metabolic Enzymes
EnzymeGeneSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)OrganismReference
L-Arabinose IsomerasearaAL-Arabinose92.872.57.81 x 102Bacillus amyloliquefaciens[7]
L-Arabinose IsomerasearaAD-Galactose251.69.83.9 x 101Bacillus amyloliquefaciens[7]
L-RibulokinasearaBL-Ribulose0.14--Escherichia coli[8]
L-RibulokinasearaBD-Ribulose0.39--Escherichia coli[8]
L-RibulokinasearaBL-Xylulose3.4--Escherichia coli[8]
L-RibulokinasearaBD-Xylulose16--Escherichia coli[8]
L-RibulokinasearaBMgATP (with L-Ribulose)0.02--Escherichia coli[8]

Note: kcat values for E. coli L-Ribulokinase were not explicitly found in the provided search results.

Experimental Protocols

This section provides an overview of the methodologies used to elucidate the L-arabinose metabolic pathway.

Gene Expression Analysis using Reporter Plasmids

Objective: To quantify the transcriptional activity of promoters involved in arabinose metabolism in response to L-arabinose.

Protocol Outline:

  • Construct Reporter Plasmids: The promoter region of interest (e.g., PBAD) is cloned upstream of a reporter gene, such as Green Fluorescent Protein (gfp), in a suitable plasmid vector.[2]

  • Transformation: The reporter plasmid is transformed into the bacterial strain of interest.

  • Cell Culture: Transformed cells are grown in a defined minimal medium with a primary carbon source (e.g., glycerol).

  • Induction: The culture is then supplemented with varying concentrations of L-arabinose.

  • Measurement: At regular intervals, samples are taken to measure cell density (OD600) and fluorescence (excitation/emission wavelengths specific to the reporter protein).[2]

  • Data Analysis: Fluorescence is normalized to cell density to determine the relative promoter activity.

Gene_Expression_Workflow Start Start Construct Construct Reporter Plasmid (Promoter + gfp) Start->Construct Transform Transform into E. coli Construct->Transform Culture Grow Cells in Minimal Medium Transform->Culture Induce Induce with L-Arabinose Culture->Induce Measure Measure OD600 and Fluorescence Induce->Measure Analyze Normalize Fluorescence to OD600 Measure->Analyze End End Analyze->End

Workflow for Gene Expression Analysis
Enzyme Kinetics Parameter Determination

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic rate (kcat) for an enzyme of the arabinose pathway.

Protocol Outline (for L-Arabinose Isomerase):

  • Enzyme Purification: The target enzyme (e.g., L-arabinose isomerase) is overexpressed and purified to homogeneity using techniques like affinity chromatography.[7][9]

  • Reaction Setup: Reaction mixtures are prepared in a suitable buffer at the optimal pH and temperature for the enzyme. Each reaction contains a fixed concentration of the purified enzyme and varying concentrations of the substrate (e.g., L-arabinose or D-galactose). The reaction also includes any necessary cofactors (e.g., MnCl2, CoCl2).[9]

  • Incubation: The reactions are incubated for a specific time, ensuring the measurements are taken during the initial linear rate of product formation.

  • Reaction Termination: The reaction is stopped, often by heat inactivation.

  • Product Quantification: The amount of product formed (e.g., L-ribulose or D-tagatose) is quantified using a suitable assay, such as the cysteine-carbazole-sulfuric acid method.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax. The kcat is calculated from Vmax and the enzyme concentration.[9]

Conclusion

The discovery and detailed characterization of the L-arabinose metabolic pathways have provided invaluable insights into microbial genetics and physiology. The ara operon remains a paradigm for understanding dual-function regulatory proteins and the intricate control of gene expression in response to environmental cues. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and scientists. For drug development professionals, a thorough understanding of such bacterial metabolic pathways can inform strategies for developing novel antimicrobial agents or for engineering microorganisms for biotechnological applications, such as the production of biofuels and other valuable chemicals from lignocellulosic biomass.[10][11] The continued study of these pathways is likely to uncover further complexities and opportunities for scientific and industrial advancement.

References

Methodological & Application

Application Notes and Protocols for Arabinose-1-¹³C in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Arabinose-1-¹³C in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic tracing and studying protein-carbohydrate interactions. The specific labeling at the C1 position offers a powerful tool to probe metabolic pathways and molecular recognition events with high precision.

Application 1: Metabolic Flux Analysis

The use of ¹³C-labeled substrates is a cornerstone of metabolic flux analysis, providing a dynamic view of cellular metabolism. Arabinose-1-¹³C is particularly useful for tracing the pentose (B10789219) phosphate (B84403) pathway (PPP) and associated metabolic routes.

Principle

When cells are supplied with Arabinose-1-¹³C, the labeled carbon atom is incorporated into various downstream metabolites. By tracking the position and intensity of the ¹³C label in these metabolites using NMR spectroscopy, the activity of specific metabolic pathways can be quantified. The C1 label of arabinose is expected to be released as ¹³CO₂ during the oxidative phase of the PPP, providing a direct measure of this pathway's flux.

Data Presentation

Table 1: ¹³C Chemical Shifts of D-Arabinose-1-¹³C and its Anomers in D₂O

AnomerC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
α-pyranose98.273.474.070.067.9
β-pyranose94.170.070.170.264.0
α-furanose102.6
β-furanose96.6

*Assignments may be interchangeable. Data sourced from Omicron Biochemicals, Inc.[1]

Table 2: Expected ¹³C Labeling Patterns of Key Metabolites from [1-¹³C]Arabinose Metabolism

MetaboliteLabeled Position(s)Expected ¹³C Chemical Shift (ppm)Pathway Indicated
D-Ribulose-5-phosphateC1~95-100Pentose Phosphate Pathway
D-Glyceraldehyde-3-phosphateC1~90-95Pentose Phosphate Pathway
L-ArabitolC1~63Arabinose Reduction
Formate-~170One-carbon metabolism
Experimental Protocol: In-Vivo Metabolic Tracing in Yeast

This protocol is adapted from established methods for in-vivo NMR spectroscopy of yeast metabolism.[2][3]

1. Yeast Cell Culture and Preparation:

  • Culture yeast strains (e.g., Saccharomyces cerevisiae, Pichia pastoris) in a defined minimal medium with a non-labeled carbon source (e.g., glucose or arabinose) to mid-exponential phase.
  • Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes at 4°C).
  • Wash the cell pellet twice with a sterile buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
  • Resuspend the cells in the same buffer to a final density of approximately 20-40 mg (dry weight)/mL.

2. NMR Sample Preparation:

  • Transfer a known volume of the cell suspension (e.g., 2.5 mL) to a 10 mm NMR tube.
  • Add a capillary containing a known concentration of a reference standard (e.g., 10 mM TSP in D₂O) for chemical shift referencing and quantification.
  • Equilibrate the cell suspension in the NMR spectrometer at the desired temperature (e.g., 30°C) for approximately 15 minutes, ensuring adequate aeration if studying aerobic metabolism.

3. NMR Data Acquisition:

  • Acquire a baseline ¹³C NMR spectrum before the addition of the labeled substrate.
  • Initiate the experiment by adding a small volume of a sterile, concentrated solution of Arabinose-1-¹³C to the NMR tube to a final concentration of 10-20 mM.
  • Immediately begin acquiring a series of 1D ¹³C NMR spectra over time (e.g., every 2-5 minutes) to monitor the consumption of Arabinose-1-¹³C and the appearance of labeled metabolites.
  • Recommended NMR Parameters (for a 500 MHz spectrometer):
  • Pulse Program: A simple pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: ~200 ppm
  • Acquisition Time: 1-2 seconds
  • Relaxation Delay (D1): 2-5 seconds (a longer delay is necessary for accurate quantification).
  • Number of Scans (NS): 128-1024 (depending on cell density and spectrometer sensitivity).

4. Data Processing and Analysis:

  • Process the time-series of FIDs using an appropriate software package (e.g., TopSpin, Mnova). Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio.
  • Reference the spectra to the internal standard.
  • Identify and integrate the resonance signals of Arabinose-1-¹³C and the labeled metabolites in each spectrum.
  • Plot the concentration of each metabolite over time to determine metabolic rates.

Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis YeastCulture Yeast Culture HarvestWash Harvest & Wash Cells YeastCulture->HarvestWash Resuspend Resuspend in Buffer HarvestWash->Resuspend NMRTubePrep Prepare NMR Tube Resuspend->NMRTubePrep Baseline Acquire Baseline Spectrum NMRTubePrep->Baseline AddSubstrate Add Arabinose-1-13C Baseline->AddSubstrate TimeSeries Acquire Time-Series Spectra AddSubstrate->TimeSeries Processing Process NMR Data TimeSeries->Processing Integration Identify & Integrate Peaks Processing->Integration Kinetics Determine Metabolic Rates Integration->Kinetics G Arabinose This compound Arabitol Arabitol-1-13C Arabinose->Arabitol Reduction Xylulose5P D-Xylulose-5-Phosphate-1-13C Arabinose->Xylulose5P Isomerization Ribulose5P D-Ribulose-5-Phosphate-1-13C Xylulose5P->Ribulose5P Epimerization CO2 13CO2 Ribulose5P->CO2 Decarboxylation (Oxidative PPP) G3P Glyceraldehyde-3-Phosphate-1-13C Ribulose5P->G3P Transketolase F6P Fructose-6-Phosphate G3P->F6P Transaldolase G cluster_exp Experiment cluster_analysis Analysis cluster_info Information Gained Protein Protein Solution Titration Titration Series Protein->Titration Ligand This compound Solution Ligand->Titration NMR NMR Data Acquisition (13C or 1H-15N HSQC) Titration->NMR CSP Chemical Shift Perturbation (CSP) Analysis NMR->CSP Conformation Bound Conformation NMR->Conformation via NOESY BindingCurve Generate Binding Curve CSP->BindingCurve BindingSite Binding Site Mapping CSP->BindingSite Kd Determine Dissociation Constant (Kd) BindingCurve->Kd Affinity Binding Affinity Kd->Affinity

References

Application Note: Quantitative 1H NMR Analysis for Monitoring Arabinose Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-arabinose, a five-carbon sugar derived from hemicellulose, is a significant renewable feedstock for the production of valuable platform chemicals and biofuels. Monitoring the conversion of arabinose into products such as furfural (B47365) (a key platform chemical) or arabinoic acid is crucial for process optimization, kinetic studies, and yield determination.[1][2] 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that allows for non-invasive, real-time monitoring and quantification of reactants, intermediates, and products directly in the reaction mixture.[3] This application note provides detailed protocols for using 1H NMR to analyze two major conversion pathways of arabinose: acid-catalyzed dehydration to furfural and enzymatic oxidation to L-arabinoic acid.

Key Conversion Pathways of L-Arabinose

Arabinose can be converted through several routes, with two of the most prominent being chemical and biological transformations.

  • Acid-Catalyzed Dehydration: In the presence of an acid catalyst (e.g., sulfuric acid, Lewis acidic ionic liquids) and heat, arabinose undergoes a series of dehydration reactions to form furfural.[2][4] This process is fundamental in biorefineries for producing furan-based chemicals.

  • Enzymatic Oxidation: Specific enzymes, such as aldose-aldose oxidoreductase, can catalyze the oxidation of L-arabinose to L-arabino-1,4-lactone, which subsequently hydrolyzes to L-arabonate (L-arabinoic acid).[3] This pathway is relevant in biocatalysis and metabolic engineering.

G Arabinose L-Arabinose Furfural Furfural Arabinose->Furfural  Acid Catalyst,  Heat Lactone L-Arabino-1,4-lactone (Intermediate) Arabinose->Lactone  Enzyme  (e.g., Aldose Oxidoreductase) Acid L-Arabinoic Acid Lactone->Acid Spontaneous Hydrolysis G A 1. Set up Reaction (Arabinose + Catalyst/Enzyme) B 2. Incubate at Controlled Temperature A->B C 3. Withdraw Aliquots at Timed Intervals B->C D 4. Prepare NMR Sample (Add D₂O + Internal Standard) C->D E 5. Acquire 1D ¹H NMR Spectrum D->E F 6. Process Spectrum (Phase, Baseline, Integrate) E->F G 7. Calculate Concentration, Conversion, and Yield F->G

References

Application Note: Quantification of Arabinose-1-¹³C in Biological Samples using a Novel LC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of Arabinose-1-¹³C in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of arabinose from other cellular components, followed by tandem mass spectrometry (MS/MS) for selective and sensitive detection. This method is ideal for metabolic flux analysis, pharmacokinetic studies, and other research applications where tracing the fate of arabinose is critical. The provided protocols cover sample preparation from cell cultures, detailed LC-MS parameters, and data analysis guidelines.

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of molecules through complex biochemical pathways.[1][2] Arabinose, a pentose (B10789219) sugar, plays a significant role in various biological processes, and the ability to accurately quantify its labeled form, Arabinose-1-¹³C, is crucial for understanding its metabolic fate. This application note provides a comprehensive LC-MS/MS method for the analysis of Arabinose-1-¹³C, offering high selectivity and sensitivity. The use of a HILIC column allows for the effective separation of this polar analyte, while detection in negative ion mode provides excellent sensitivity for sugars.[3][4]

Experimental Protocols

Sample Preparation: Intracellular Metabolite Extraction from Cell Culture

This protocol is designed for the extraction of polar metabolites, including Arabinose-1-¹³C, from adherent mammalian cells.

Materials:

  • Pre-chilled -80°C methanol (B129727)

  • Pre-chilled 4°C deionized water

  • Cell scraper

  • Centrifuge capable of 14,000 rpm and 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Aspirate the cell culture medium from the culture dish.

  • Immediately wash the cells with 5 mL of ice-cold saline solution to remove any remaining medium.

  • Aspirate the saline solution completely.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to the culture dish.

  • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

  • Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge the cell suspension at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated protein and cell debris.[5]

  • Carefully transfer the supernatant, containing the intracellular metabolites, to a new microcentrifuge tube.

  • Dry the supernatant using a lyophilizer or a vacuum concentrator.

  • Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80% acetonitrile (B52724) in water) for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 85% B; 2-12 min: 85-50% B; 12-13 min: 50% B; 13-14 min: 50-85% B; 14-20 min: 85% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions are proposed for the detection of unlabeled arabinose and Arabinose-1-¹³C. These should be optimized on the specific instrument being used. The precursor ion for arabinose in negative mode is the [M-H]⁻ ion with m/z 149.1 for the unlabeled and 150.1 for the 1-¹³C labeled form. Fragmentation of pentoses in negative ESI-MS/MS often involves cross-ring cleavages.[6]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
Unlabeled Arabinose149.189.05015
Unlabeled Arabinose (Qualifier)149.159.05020
Arabinose-1-¹³C 150.1 90.0 50 15
Arabinose-1-¹³C (Qualifier) 150.1 60.0 50 20

Data Presentation

Quantitative Performance

A calibration curve should be prepared using a certified standard of Arabinose-1-¹³C. The following table represents expected quantitative performance based on similar analyses of monosaccharides.

ParameterExpected Value
Linear Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Sample Data Table

The following table structure should be used to report quantitative results from biological samples.

Sample IDArabinose-1-¹³C Concentration (ng/mL)Unlabeled Arabinose Concentration (ng/mL)Isotopic Enrichment (%)
Control 1< LOQ150.2-
Control 2< LOQ145.8-
Treated 155.6120.331.6
Treated 262.1115.734.9

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture with Arabinose-1-13C quenching Metabolism Quenching (-80°C Methanol) cell_culture->quenching extraction Metabolite Extraction quenching->extraction centrifugation Centrifugation extraction->centrifugation drying Supernatant Drying centrifugation->drying reconstitution Reconstitution drying->reconstitution hilic_separation HILIC Separation reconstitution->hilic_separation esi_ionization ESI Ionization (Negative Mode) hilic_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Arabinose-1-¹³C analysis.

Putative L-Arabinose Metabolic Pathway

The metabolic pathway of L-arabinose in mammalian cells is not as well-defined as in prokaryotes and yeast. However, a putative pathway involves its conversion into an intermediate of the pentose phosphate (B84403) pathway.[7][8][9]

G arabinose L-Arabinose-1-13C ribulose L-Ribulose-1-13C arabinose->ribulose Arabinose Isomerase ribulose_p L-Ribulose-5-P-1-13C ribulose->ribulose_p Ribulokinase xylulose_p D-Xylulose-5-P-1-13C ribulose_p->xylulose_p Ribulose-5-P 4-Epimerase ppp Pentose Phosphate Pathway xylulose_p->ppp

Caption: Putative metabolic pathway of L-Arabinose.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive tool for the quantification of Arabinose-1-¹³C in biological samples. The combination of HILIC chromatography and tandem mass spectrometry ensures excellent selectivity and allows for accurate measurement even in complex matrices. This method can be readily adopted by researchers in various fields to gain deeper insights into the metabolic role of arabinose.

References

Application Notes and Protocols for Arabinose-1-13C Labeling in Yeast Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of metabolic pathways is fundamental to understanding cellular physiology, both in health and disease. Stable isotope labeling, particularly with Carbon-13 (¹³C), is a powerful technique for tracing the flow of atoms through metabolic networks, a field known as metabolic flux analysis (MFA). L-arabinose, a five-carbon sugar found in plant biomass, is not naturally fermented by the workhorse of industrial biotechnology, Saccharomyces cerevisiae. However, with the advent of metabolic engineering, yeast strains have been developed that can utilize arabinose, opening up new avenues for the production of biofuels and other valuable chemicals from lignocellulosic feedstocks.[1][2][3]

This document provides detailed application notes and protocols for the use of Arabinose-1-¹³C as a tracer in yeast metabolic studies. By introducing a ¹³C label at the first carbon position of arabinose, researchers can follow the fate of this carbon atom as it is incorporated into various downstream metabolites. This allows for the precise quantification of metabolic fluxes through pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, providing valuable insights into the efficiency of engineered arabinose utilization pathways and the overall metabolic state of the yeast. These insights are critical for optimizing strains for industrial applications and for understanding the metabolic basis of drug action and disease.

Metabolic Pathway of L-Arabinose in Engineered Yeast

Saccharomyces cerevisiae does not possess a native pathway for L-arabinose catabolism. Therefore, heterologous genes from bacteria or fungi must be introduced to enable its utilization.[2][4][5] The most common engineered pathways convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.

There are two primary strategies for engineering arabinose metabolism in yeast:

  • The Bacterial Isomerase Pathway: This pathway typically involves the expression of three bacterial genes:

    • araA (L-arabinose isomerase) converts L-arabinose to L-ribulose.

    • araB (L-ribulokinase) phosphorylates L-ribulose to L-ribulose-5-phosphate.

    • araD (L-ribulose-5-phosphate 4-epimerase) converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.[1][3]

  • The Fungal Redox Pathway: This pathway involves a series of reduction and oxidation steps:

    • L-arabinose is reduced to L-arabinitol.

    • L-arabinitol is oxidized to L-xylulose.

    • L-xylulose is reduced to xylitol.

    • Xylitol is oxidized to D-xylulose.

    • D-xylulose is phosphorylated to D-xylulose-5-phosphate.[4][5]

Once D-xylulose-5-phosphate is formed, it enters the native pentose phosphate pathway of yeast and is further metabolized through glycolysis to produce pyruvate, which can then be converted to ethanol (B145695) or enter the TCA cycle.

Arabinose_Metabolism cluster_bacterial Bacterial Isomerase Pathway cluster_fungal Fungal Redox Pathway cluster_central Central Metabolism Ara L-Arabinose-1-13C Ribulose L-Ribululose Ara->Ribulose araA Ribulose5P L-Ribululose-5-P Ribulose->Ribulose5P araB Xylulose5P D-Xylulose-5-P Ribulose5P->Xylulose5P araD PPP Pentose Phosphate Pathway Xylulose5P->PPP Ara_f L-Arabinose-1-13C Arabinitol L-Arabinitol Ara_f->Arabinitol LXylulose L-Xylulose Arabinitol->LXylulose Xylitol Xylitol LXylulose->Xylitol DXylulose D-Xylulose Xylitol->DXylulose DXylulose->Xylulose5P Glycolysis Glycolysis PPP->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Ethanol Ethanol Pyruvate->Ethanol TCA TCA Cycle Pyruvate->TCA

Caption: Engineered L-arabinose metabolic pathways in yeast.

Experimental Protocols

The following protocols provide a general framework for conducting Arabinose-1-¹³C labeling experiments in yeast. Specific parameters may need to be optimized based on the yeast strain, culture conditions, and analytical instrumentation.

Yeast Strain and Pre-culture Preparation

Objective: To prepare a healthy yeast culture for the labeling experiment.

Materials:

  • Engineered S. cerevisiae strain capable of arabinose utilization.

  • Yeast minimal medium (YMM) with a defined carbon source (e.g., glucose).

  • Shaking incubator.

  • Spectrophotometer.

Protocol:

  • Inoculate a single colony of the engineered yeast strain into 5-10 mL of YMM containing a non-arabinose carbon source (e.g., 2% w/v glucose).

  • Incubate at 30°C with shaking (200-250 rpm) overnight.

  • The next day, inoculate a larger volume of YMM (e.g., 50 mL in a 250 mL flask) with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Grow the culture at 30°C with shaking until it reaches the mid-exponential growth phase (OD₆₀₀ of 1.0-2.0).

¹³C-Labeling Experiment

Objective: To introduce Arabinose-1-¹³C into the yeast culture and allow for its metabolism.

Materials:

  • Yeast culture from Protocol 1.

  • Arabinose-1-¹³C (≥99% purity and isotopic enrichment).

  • Sterile water or YMM base without a carbon source.

  • Centrifuge.

Protocol:

  • Harvest the cells from the pre-culture by centrifugation (e.g., 3000 x g for 5 minutes at room temperature).

  • Wash the cell pellet twice with sterile water or carbon-free YMM to remove any residual glucose.

  • Resuspend the cell pellet in fresh, pre-warmed YMM where the sole carbon source is Arabinose-1-¹³C at a desired concentration (e.g., 2% w/v).

  • Incubate the culture at 30°C with shaking. The duration of the labeling will depend on the specific experimental goals but should be long enough to achieve a metabolic steady state.

Quenching and Metabolite Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites.

Materials:

  • Quenching solution: 60% methanol, pre-chilled to -40°C.

  • Extraction solution: 75% ethanol, pre-heated to 80°C.

  • Centrifuge capable of reaching low temperatures.

  • Lyophilizer or vacuum concentrator.

Protocol:

  • Rapidly withdraw a known volume of the cell culture (e.g., 1-5 mL) and immediately plunge it into a larger volume (e.g., 5x) of the -40°C quenching solution. This ensures that metabolic activity is instantly stopped.

  • Centrifuge the quenched sample at low temperature (e.g., -9°C) to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the pre-heated extraction solution.

  • Incubate at 80°C for 3-5 minutes to extract the metabolites.

  • Centrifuge at high speed to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry the metabolite extract using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Sample Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)

Objective: To identify and quantify the ¹³C-labeled metabolites.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Derivatize the dried metabolite extract to make the metabolites volatile. A common method is two-step derivatization with methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Analyze the derivatized sample using a GC-MS system.

  • Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a standard library.

  • Determine the mass isotopomer distribution for each metabolite to quantify the incorporation of ¹³C.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Analyze the sample using an LC-MS/MS system, often with a hydrophilic interaction liquid chromatography (HILIC) column for separating polar metabolites.[6][7]

  • Identify and quantify metabolites based on their retention times and mass-to-charge ratios.

  • Use tandem MS (MS/MS) to confirm the identity of metabolites and to determine the position of the ¹³C label in fragmented ions.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

  • Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.

  • Acquire ¹³C-NMR or ¹H-¹³C heteronuclear single quantum coherence (HSQC) spectra.[8]

  • Identify metabolites based on the chemical shifts of their respective nuclei.[9][10][11]

  • The position of the ¹³C label can be directly observed, and the fractional enrichment can be calculated by comparing the signal intensity of the ¹³C-labeled peak to the total signal intensity of the metabolite.[9]

Experimental_Workflow cluster_prep 1. Culture Preparation cluster_labeling 2. 13C-Labeling cluster_extraction 3. Sample Processing cluster_analysis 4. Analysis Inoculation Inoculate Yeast PreCulture Overnight Pre-culture Inoculation->PreCulture MainCulture Grow to Mid-log Phase PreCulture->MainCulture Harvest Harvest & Wash Cells MainCulture->Harvest Resuspend Resuspend in Arabinose-1-13C Medium Harvest->Resuspend Incubate Incubate for Labeling Resuspend->Incubate Quench Quench Metabolism (-40°C Methanol) Incubate->Quench Extract Extract Metabolites (80°C Ethanol) Quench->Extract Dry Dry Extract Extract->Dry Analysis Analyze by MS or NMR Dry->Analysis Data Data Processing & Flux Analysis Analysis->Data

Caption: Experimental workflow for Arabinose-1-¹³C labeling in yeast.

Data Presentation

The quantitative data obtained from MS or NMR analysis can be summarized to provide a clear overview of the metabolic state of the yeast. The following table presents a hypothetical dataset that could be generated from an Arabinose-1-¹³C labeling experiment. The data includes the fractional ¹³C enrichment of key metabolites in the pentose phosphate pathway and glycolysis.

MetabolitePathwayFractional ¹³C Enrichment (%)Fold Change vs. Control
D-Xylulose-5-phosphatePentose Phosphate Pathway85.2 ± 3.115.4
Ribose-5-phosphatePentose Phosphate Pathway78.9 ± 2.812.1
Sedoheptulose-7-phosphatePentose Phosphate Pathway45.6 ± 1.98.7
Fructose-6-phosphateGlycolysis35.1 ± 1.56.3
Glucose-6-phosphateGlycolysis / PPP33.8 ± 1.76.1
3-PhosphoglycerateGlycolysis25.4 ± 1.14.9
PhosphoenolpyruvateGlycolysis24.9 ± 1.34.8
PyruvateCentral Carbon Metabolism22.1 ± 0.94.2

Data are presented as mean ± standard deviation from three biological replicates. The "Fold Change vs. Control" column represents the increase in fractional enrichment compared to a culture grown on unlabeled arabinose.

Conclusion

Arabinose-1-¹³C labeling is a robust method for investigating the metabolic flux through engineered arabinose utilization pathways in yeast. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to design and execute these experiments. The resulting quantitative data on metabolite enrichment can be used to calculate metabolic fluxes, identify potential bottlenecks in the engineered pathways, and guide further strain improvement efforts. This powerful technique is invaluable for advancing the development of yeast as a platform for the production of biofuels and biochemicals from renewable resources.

References

Application Notes and Protocols for 13C Labeling with Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing ¹³C labeling experiments using L-arabinose as a carbon source to probe cellular metabolism. This technique is invaluable for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the metabolic reprogramming that occurs in various physiological and pathological states.

Introduction to ¹³C-Arabinose Labeling

Stable isotope tracing with ¹³C-labeled substrates is a powerful method to track the metabolic fate of atoms through biochemical networks. L-arabinose, a five-carbon sugar, is a component of plant hemicellulose and can be utilized by various microorganisms. By replacing the natural ¹²C atoms in arabinose with the heavy isotope ¹³C, researchers can trace the path of these labeled carbons as they are incorporated into downstream metabolites. The resulting mass isotopomer distributions (MIDs) can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to provide detailed insights into the activity of metabolic pathways.

Key Applications

  • Metabolic Pathway Elucidation: Tracing the flow of ¹³C from arabinose through central carbon metabolism can confirm known metabolic pathways and potentially uncover novel ones.

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions (fluxes) to understand how cells allocate resources under different conditions.

  • Microbial Engineering: Optimizing microbial strains for the production of biofuels and other valuable chemicals from pentose (B10789219) sugars.

  • Drug Discovery: Identifying metabolic vulnerabilities in pathogens or cancer cells that can be targeted for therapeutic intervention.

Arabinose Metabolism in Bacteria (e.g., Escherichia coli)

In many bacteria, L-arabinose is metabolized through a specific pathway that feeds into the pentose phosphate (B84403) pathway (PPP). The key steps are:

  • Transport: L-arabinose is transported into the cell by permeases such as AraE and the AraFGH ABC transporter.

  • Isomerization: L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (AraA).

  • Phosphorylation: L-ribulose is phosphorylated to L-ribulose-5-phosphate by ribulokinase (AraB).

  • Epimerization: L-ribulose-5-phosphate is epimerized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase (AraD).

D-xylulose-5-phosphate is a key intermediate of the pentose phosphate pathway and can be further metabolized through glycolysis or used for the synthesis of nucleotides and aromatic amino acids.

Arabinose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular L-Arabinose_ext L-Arabinose L-Arabinose_int L-Arabinose L-Arabinose_ext->L-Arabinose_int Transport (AraE, AraFGH) L-Ribulose L-Ribulose L-Arabinose_int->L-Ribulose AraA L-Ribulose-5P L-Ribulose-5-Phosphate L-Ribulose->L-Ribulose-5P AraB D-Xylulose-5P D-Xylulose-5-Phosphate L-Ribulose-5P->D-Xylulose-5P AraD PPP Pentose Phosphate Pathway D-Xylulose-5P->PPP

Bacterial L-arabinose metabolic pathway.

Experimental Design and Workflow

A typical ¹³C-arabinose labeling experiment involves several key stages, from careful planning to data analysis.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Design Experimental Design - Define objectives - Select organism and ¹³C-arabinose tracer - Determine labeling duration Culture Cell Culturing - Prepare ¹³C-arabinose medium - Inoculate and grow cells Design->Culture Labeling Isotopic Labeling - Introduce ¹³C-arabinose - Monitor growth Culture->Labeling Quenching Metabolic Quenching - Rapidly halt metabolism Labeling->Quenching Extraction Metabolite Extraction - Separate intracellular metabolites Quenching->Extraction Measurement Analytical Measurement - GC-MS or LC-MS for mass isotopomers - NMR for positional isotopomers Extraction->Measurement Data_Processing Data Processing - Correct for natural isotope abundance Measurement->Data_Processing Interpretation Data Interpretation - Metabolic pathway mapping - ¹³C-Metabolic Flux Analysis Data_Processing->Interpretation

General workflow for a ¹³C-arabinose labeling experiment.

Protocol 1: ¹³C-Arabinose Labeling of E. coli for GC-MS Analysis

This protocol describes the steps for growing E. coli in a minimal medium with ¹³C-L-arabinose as the sole carbon source, followed by quenching, extraction, and preparation of proteinogenic amino acids for GC-MS analysis.

Materials:

  • E. coli strain of interest

  • M9 minimal medium components

  • [U-¹³C₅]-L-arabinose (or other specifically labeled arabinose)

  • 60% Methanol (B129727) (-40°C) for quenching

  • 6 M HCl

  • Acetonitrile (B52724)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Centrifuge, incubator, water bath, GC-MS system

Procedure:

  • Preparation of ¹³C-Labeling Medium:

    • Prepare M9 minimal medium according to standard protocols, omitting the standard carbon source.

    • Sterilize the medium by autoclaving.

    • Prepare a sterile stock solution of [U-¹³C₅]-L-arabinose.

    • Aseptically add the ¹³C-arabinose stock to the M9 medium to a final concentration of 2-4 g/L.

  • Cell Culture and Labeling:

    • Inoculate a small volume of unlabeled rich medium with a single colony of E. coli and grow overnight.

    • Inoculate the ¹³C-labeling medium with the overnight culture to an initial OD₆₀₀ of ~0.05.

    • Incubate at 37°C with shaking until the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.8-1.0).

  • Metabolic Quenching and Cell Harvesting:

    • Rapidly transfer a defined volume of the cell culture (e.g., 5 mL) into a tube containing cold quenching solution (60% methanol at -40°C) at a 1:1 ratio.

    • Immediately centrifuge the quenched cells at 5,000 x g for 5 minutes at -20°C.

    • Discard the supernatant and wash the cell pellet with a cold saline solution.

    • Centrifuge again and discard the supernatant. The cell pellet can be stored at -80°C.

  • Protein Hydrolysis and Derivatization:

    • Resuspend the cell pellet in 1 mL of 6 M HCl.

    • Hydrolyze the protein by incubating at 105°C for 24 hours.

    • Remove the cell debris by centrifugation.

    • Dry the supernatant (containing amino acids) under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried amino acids by adding 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS and incubating at 70°C for 1 hour.

  • GC-MS Analysis:

    • Analyze the derivatized amino acids by GC-MS. The mass isotopomer distributions of the amino acid fragments will reveal the incorporation of ¹³C from arabinose.

Protocol 2: Metabolite Extraction for NMR Analysis

This protocol is suitable for extracting a broader range of polar metabolites for analysis by NMR spectroscopy.

Materials:

  • ¹³C-labeled bacterial cell pellet (from Protocol 1, step 3)

  • Chloroform (-20°C)

  • Methanol (-20°C)

  • Ultrapure water (4°C)

  • NMR buffer (e.g., phosphate buffer in D₂O with a chemical shift standard like DSS)

Procedure:

  • Extraction:

    • To the frozen cell pellet, add 1 mL of a pre-chilled (-20°C) methanol/chloroform mixture (2:1 v/v).

    • Vortex vigorously for 5 minutes at 4°C.

    • Add 0.5 mL of ultrapure water and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Preparation:

    • Carefully collect the upper aqueous phase (containing polar metabolites).

    • Lyophilize the aqueous phase to dryness.

    • Reconstitute the dried extract in a suitable volume of NMR buffer for analysis.

Data Presentation

Quantitative data from ¹³C labeling experiments are typically presented as Mass Isotopomer Distributions (MIDs) or fractional enrichments.

Table 1: Representative Mass Isotopomer Distribution (MID) Data for Key Amino Acids from [U-¹³C₅]-Arabinose Labeling

This table shows hypothetical but realistic MID data for several amino acids derived from central metabolic pathways after labeling E. coli with uniformly labeled ¹³C-arabinose. The data reflects the number of ¹³C atoms incorporated into each amino acid.

Amino AcidPrecursor MetabolitePathwayM+0M+1M+2M+3M+4M+5
AlaninePyruvateGlycolysis5.2%8.5%45.3%41.0%--
Serine3-PhosphoglycerateGlycolysis6.1%9.2%43.5%41.2%--
AspartateOxaloacetateTCA Cycle10.5%15.3%35.1%28.6%10.5%-
Glutamateα-KetoglutarateTCA Cycle12.8%18.2%30.5%25.1%10.2%3.2%
PhenylalaninePhosphoenolpyruvate + Erythrose-4-PPPP/Glycolysis15.4%20.1%25.6%18.9%12.3%7.7%

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Fractional ¹³C Enrichment of Central Metabolites

Fractional enrichment represents the percentage of a metabolite pool that is labeled with ¹³C. This can be calculated from MID data or measured directly.

MetaboliteFractional Enrichment (%)
Pyruvate94.5%
Oxaloacetate88.7%
α-Ketoglutarate85.9%
Ribose-5-phosphate96.2%

Considerations for ¹³C-Metabolic Flux Analysis (MFA) with Arabinose

  • Tracer Selection: While uniformly labeled [U-¹³C₅]-arabinose is common, specifically labeled tracers (e.g., [1-¹³C]-arabinose) can provide more precise information about specific pathways, particularly the oxidative vs. non-oxidative branches of the PPP.

  • Metabolic Model: A detailed metabolic network model is required for ¹³C-MFA. This model should include all relevant pathways for arabinose catabolism and central carbon metabolism.

  • Isotopic Steady State: For steady-state ¹³C-MFA, it is crucial to ensure that the cells are in both metabolic and isotopic steady state. This is typically achieved during the exponential growth phase.

  • Software: Several software packages are available for ¹³C-MFA, which use computational algorithms to estimate fluxes by fitting the model to the experimental data.

By following these guidelines and protocols, researchers can effectively utilize ¹³C-arabinose labeling to gain deep insights into cellular metabolism, advancing our understanding of biology and aiding in the development of new biotechnologies and therapeutics.

Application Note: High-Precision Quantification of Arabinose in Complex Matrices using Arabinose-1-¹³C as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose, a pentose (B10789219) sugar, is a key component of various biopolymers such as hemicellulose and pectin (B1162225) and plays a role in different biological pathways.[1] Accurate quantification of arabinose in complex biological matrices is crucial for various fields, including metabolomics, food science, and clinical diagnostics. For instance, D-arabinose levels in urine are being investigated as a potential biomarker for tuberculosis, as it is a component of the mycobacterial cell wall lipoarabinomannan (LAM).[2][3][4][5]

Mass spectrometry (MS) coupled with chromatographic separation (either gas chromatography, GC, or liquid chromatography, LC) offers high sensitivity and selectivity for the analysis of monosaccharides. However, matrix effects, sample preparation variability, and instrument drift can significantly impact the accuracy and precision of quantitative results. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these variations. Isotope Dilution Mass Spectrometry (IDMS) involves spiking a known amount of a SIL-IS into the sample at the earliest stage of preparation. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, leading to highly accurate and precise quantification.[6]

Arabinose-1-¹³C is an ideal internal standard for the quantification of arabinose. It has the same physicochemical properties as the unlabeled arabinose, ensuring it behaves identically during sample extraction, derivatization, and chromatographic separation. Its mass shift of +1 Da allows for clear differentiation from the endogenous arabinose in the mass spectrometer. This application note provides detailed protocols for the use of Arabinose-1-¹³C as an internal standard for the quantification of arabinose by both GC-MS and LC-MS/MS and presents expected quantitative performance data.

Quantitative Performance

The use of a ¹³C-labeled internal standard like Arabinose-1-¹³C in isotope dilution mass spectrometry is expected to yield excellent linearity, accuracy, and precision. Below is a summary of typical performance characteristics for the quantification of monosaccharides using such methods.

ParameterExpected PerformanceSource/Analogy
Linearity (R²) ≥ 0.998Based on LC-MS analysis of arabinose.[7]
Precision (%RSD)
- Intra-day< 2%Based on LC-MS/MS analysis of D-mannose with a ¹³C-labeled IS.[8]
- Inter-day< 2%Based on LC-MS/MS analysis of D-mannose with a ¹³C-labeled IS.[8]
- Peak Area Reproducibility< 5%Based on LC-MS analysis of arabinose.[7]
Accuracy (% Recovery) 95 - 105%General expectation for isotope dilution methods.
Limit of Quantification (LOQ) Low µg/mL to ng/mL rangeDependent on instrumentation and matrix.

Experimental Protocols

Quantification of D-Arabinose in Urine by GC-MS

This protocol is adapted from a method for the detection of D-arabinose as a surrogate for mycobacterial lipoarabinomannan in human urine, using uniformly labeled ¹³C₅-D-arabinose as the internal standard.[2] Arabinose-1-¹³C can be used similarly.

a. Materials

  • Arabinose-1-¹³C

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Nitrogen gas

  • GC-MS system

b. Sample Preparation and Derivatization

  • Spiking of Internal Standard: To 100 µL of urine sample, add a known concentration of Arabinose-1-¹³C solution.

  • Hydrolysis: Add 1 mL of 2M HCl in methanol to the sample. Incubate at 80°C for 16 hours to release arabinose from complex carbohydrates.

  • Drying: Evaporate the sample to dryness under a stream of nitrogen gas.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried residue and vortex.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Incubate at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

c. GC-MS Parameters

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Program: 100°C for 3 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Ionization: Electron Ionization (EI)

  • MS Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for arabinose-TMS derivative (e.g., m/z 204, 217).

    • Monitor corresponding ions for Arabinose-1-¹³C-TMS derivative (e.g., m/z 205, 218).

Quantification of Arabinose by LC-MS/MS

This protocol is a general method for the analysis of underivatized monosaccharides in aqueous samples.

a. Materials

  • Arabinose-1-¹³C

  • Acetonitrile (ACN), LC-MS grade

  • Deionized water, LC-MS grade

  • Ammonium formate (B1220265) or other suitable mobile phase additive

  • LC-MS/MS system

b. Sample Preparation

  • Spiking of Internal Standard: Add a known concentration of Arabinose-1-¹³C solution to the aqueous sample.

  • Dilution: Dilute the sample with the initial mobile phase conditions (e.g., 80:20 ACN:water) to ensure compatibility with the HILIC column and to be within the linear range of the assay.

  • Filtration: Filter the sample through a 0.22 µm filter to remove particulates.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

c. LC-MS/MS Parameters

  • LC Column: A HILIC column suitable for polar analytes (e.g., an amide or amine-based column).

  • Mobile Phase A: 10 mM Ammonium formate in water

  • Mobile Phase B: 10 mM Ammonium formate in 90:10 ACN:water

  • Gradient: A gradient from high organic to high aqueous to elute the polar sugars.

  • Flow Rate: 0.2 - 0.4 mL/min

  • MS Ionization: Electrospray Ionization (ESI), negative mode

  • MS Mode: Multiple Reaction Monitoring (MRM)

    • Arabinose: Precursor ion [M-H]⁻ at m/z 149.1 -> Product ion(s)

    • Arabinose-1-¹³C: Precursor ion [M-H]⁻ at m/z 150.1 -> Corresponding product ion(s)

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine, Plasma) add_is Spike with Arabinose-1-13C sample->add_is hydrolysis Hydrolysis (for GC-MS) add_is->hydrolysis GC-MS Path dilution Dilution & Filtration (for LC-MS) add_is->dilution LC-MS Path derivatization Derivatization (for GC-MS) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms lcms LC-MS/MS Analysis dilution->lcms integration Peak Integration gcms->integration lcms->integration ratio Calculate Peak Area Ratio (Arabinose / this compound) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

References

Applications of Arabinose-1-13C in Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in quantitative proteomics for the accurate determination of protein abundance and turnover. Metabolic labeling, where a stable isotope-labeled precursor is introduced into the cellular metabolism in vivo, offers the advantage of incorporating the label into newly synthesized proteins. While 13C-labeled glucose and amino acids (as in SILAC) are commonly used, other labeled carbon sources like Arabinose-1-13C present a potential tool for specific applications, particularly in organisms capable of metabolizing arabinose, such as certain bacteria, yeasts, and plants.

This document provides a detailed overview of the potential applications of this compound in proteomics, including hypothetical application notes, detailed experimental protocols, and relevant data from metabolic studies. While direct, published applications of this compound in proteomics are not widely available, the principles of metabolic labeling allow for the extrapolation of its use.

Application Note 1: Quantitative Proteomics using Metabolic Labeling with this compound

Objective

To perform relative or absolute quantification of proteins in a biological system that can utilize L-arabinose as a carbon source. This method is particularly useful for studying changes in protein expression under different conditions.

Principle

Cells are cultured in a medium where the primary carbon source, L-arabinose, is replaced with its 13C-labeled counterpart, this compound. The 13C label from arabinose is incorporated into various metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway and glycolysis, eventually leading to the labeling of amino acid pools. These labeled amino acids are then incorporated into newly synthesized proteins.

By comparing the mass spectra of peptides from cells grown in the presence of 13C-arabinose (heavy) versus unlabeled arabinose (light), the relative abundance of each protein can be determined. The mass shift between the heavy and light peptides allows for their distinct detection and quantification by mass spectrometry.

Workflow

cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis Culture1 Control Culture (Unlabeled Arabinose) Harvest Harvest Cells Culture1->Harvest Culture2 Experimental Culture (this compound) Culture2->Harvest Lyse Cell Lysis & Protein Extraction Harvest->Lyse Mix Mix Protein Samples (1:1) Lyse->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Peptide Identification LCMS->Identify Quantify Peptide Quantification (Heavy/Light Ratio) Identify->Quantify Protein Protein Abundance Calculation Quantify->Protein Arabinose L-Arabinose-1-13C Ribulose L-Ribulose-1-13C Arabinose->Ribulose Ribulose5P L-Ribulose-5-P-1-13C Ribulose->Ribulose5P Xylulose5P D-Xylulose-5-P-1-13C Ribulose5P->Xylulose5P PPP Pentose Phosphate Pathway Xylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis AminoAcids 13C-Labeled Amino Acids PPP->AminoAcids TCA TCA Cycle Glycolysis->TCA Glycolysis->AminoAcids TCA->AminoAcids Proteins 13C-Labeled Proteins AminoAcids->Proteins

Troubleshooting & Optimization

troubleshooting low Arabinose-1-13C incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with low Arabinose-1-13C incorporation in their metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for?

This compound is a stable isotope-labeled form of the sugar arabinose, where the carbon atom at the first position (C1) is the heavier isotope 13C. It is commonly used as a tracer in metabolic flux analysis (MFA) to investigate the pathways of arabinose metabolism in various organisms, including bacteria and yeast. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate pathway activities and quantify metabolic fluxes.

Q2: What are the general steps in an this compound labeling experiment?

A typical experiment involves:

  • Culture Preparation: Growing the microbial strain of interest in a defined minimal medium.

  • Introduction of Tracer: Introducing this compound as a carbon source.

  • Incubation: Allowing the cells to metabolize the labeled arabinose for a specific duration to achieve isotopic steady state.

  • Quenching: Rapidly halting all metabolic activity to preserve the metabolic state of the cells.

  • Metabolite Extraction: Extracting intracellular metabolites.

  • Analysis: Analyzing the extracts using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the extent of 13C incorporation into various metabolites.

Q3: What is considered "low" incorporation of this compound?

"Low" incorporation is relative and depends on the specific metabolite and the experimental conditions. Generally, if the observed 13C enrichment in key downstream metabolites is significantly lower than theoretically expected values or previously published data under similar conditions, it is considered low. For instance, if the fractional labeling of a direct downstream metabolite is less than 50% after a sufficient labeling period, it may warrant investigation.

Troubleshooting Guide: Low this compound Incorporation

Issue: Mass spectrometry (MS) or NMR analysis reveals poor enrichment of 13C in metabolites downstream of arabinose.

This is a common issue that can arise from several factors throughout the experimental workflow. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.

Section 1: Experimental Design and Setup

Q1.1: Is the arabinose metabolic pathway active in my organism under the experimental conditions?

  • Possible Cause: The genes for arabinose transport and metabolism may not be expressed or may be repressed. In many bacteria, such as E. coli, the ara operon is tightly regulated and requires the presence of arabinose for induction and the absence of glucose to prevent catabolite repression.

  • Troubleshooting Steps:

    • Verify Gene Expression: Confirm the expression of key arabinose metabolism genes (e.g., araA, araB, araD, and arabinose transporters like araE and araFGH in E. coli) using techniques like RT-qPCR.

    • Check for Catabolite Repression: Ensure that the growth medium is free of glucose or other preferred carbon sources that could repress the arabinose metabolic pathway.[1]

    • Induction Conditions: Confirm that the concentration of arabinose is sufficient to induce the expression of the necessary metabolic genes.

Q1.2: Are there competing carbon sources in the medium?

  • Possible Cause: The presence of unlabeled carbon sources in the growth medium can dilute the 13C label, leading to lower-than-expected enrichment. This can include yeast extract, peptone, or other complex media components, as well as residual unlabeled sugars from the pre-culture.

  • Troubleshooting Steps:

    • Use a Defined Minimal Medium: Whenever possible, use a minimal medium with known chemical composition.

    • Thoroughly Wash Cells: Before introducing the 13C-labeled medium, wash the cell pellet from the pre-culture with a carbon-free medium to remove any residual unlabeled carbon sources.

    • Analyze the Medium: Use MS to analyze your prepared labeled medium to ensure the absence of significant unlabeled carbon sources.

Section 2: Isotope Tracer and Labeling Conditions

Q2.1: Is the this compound tracer of sufficient purity and at the correct concentration?

  • Possible Cause: The isotopic purity of the tracer may be lower than specified, or there might have been errors in calculating the final concentration in the medium.

  • Troubleshooting Steps:

    • Verify Tracer Purity: Check the certificate of analysis from the supplier to confirm the isotopic purity of the this compound.

    • Confirm Concentration: Double-check all calculations for the preparation of the labeled medium.

    • Analyze the Tracer: If in doubt, analyze a sample of the dissolved tracer or the prepared medium by MS to confirm its isotopic enrichment.

Q2.2: Was the labeling time sufficient to reach isotopic steady state?

  • Possible Cause: Different metabolic pools have different turnover rates. If the labeling time is too short, central metabolites may not have reached isotopic steady state, resulting in low enrichment.

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Collect samples at multiple time points after the introduction of the tracer to determine the time required to reach a plateau in 13C enrichment for your metabolites of interest.

    • Consult Literature: Review published studies using similar organisms and conditions to find typical labeling times.

Section 3: Sample Processing and Analysis

Q3.1: Was the quenching of metabolic activity rapid and complete?

  • Possible Cause: Inefficient quenching can allow metabolic enzymes to remain active, potentially altering the labeling patterns of metabolites after sample collection.

  • Troubleshooting Steps:

    • Use a Cold Quenching Solution: A common method is to rapidly transfer the cell culture to a cold quenching solution (e.g., -20°C to -40°C 60% methanol).

    • Minimize Time: The time between sample collection and quenching should be as short as possible, ideally a few seconds.

Q3.2: Is the metabolite extraction procedure efficient for the target metabolites?

  • Possible Cause: The chosen extraction method may not be optimal for polar metabolites like sugar phosphates, which are key intermediates in arabinose metabolism.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: A common and effective method for polar metabolites is extraction with a cold solvent mixture, such as methanol (B129727)/water/chloroform.

    • Ensure Cell Lysis: Verify that your extraction procedure effectively lyses the cells to release intracellular metabolites.

Q3.3: Are there issues with the analytical method (MS or NMR)?

  • Possible Cause: Suboptimal instrument settings, matrix effects, or incorrect data processing can lead to inaccurate measurement of 13C enrichment.

  • Troubleshooting Steps:

    • Instrument Calibration: Ensure the mass spectrometer is properly calibrated to achieve accurate mass measurements.

    • Method Validation: Use known standards of labeled and unlabeled metabolites to validate your analytical method.

    • Data Analysis: Use appropriate software and algorithms to correct for the natural abundance of 13C and to accurately calculate the fractional enrichment.

Data Presentation

Table 1: Common Unlabeled Carbon Sources and Their Potential Impact

Unlabeled Carbon SourcePotential Impact on 13C IncorporationMitigation Strategy
GlucoseCatabolite repression of the ara operonUse a glucose-free minimal medium.
Yeast Extract / PeptoneDilution of the 13C label by providing unlabeled amino acids and other carbon compoundsUse a defined minimal medium.
Residual Carbon from Pre-cultureDilution of the 13C labelWash cell pellets thoroughly before resuspending in labeled medium.
CO2 from AirIncorporation into the metabolic network via carboxylation reactionsWhile generally a minor contributor for heterotrophic growth, consider its potential impact in specific pathways.

Table 2: Troubleshooting Checklist for Low this compound Incorporation

CheckpointParameterRecommended Action
Experimental Design Arabinose Pathway ActivityConfirm gene expression and absence of catabolite repression.
Competing Carbon SourcesUse a defined minimal medium and wash cells.
Labeling Conditions Tracer Purity & ConcentrationVerify certificate of analysis and calculations.
Labeling DurationPerform a time-course experiment to ensure isotopic steady state.
Sample Processing Metabolic QuenchingUse a rapid, cold quenching method.
Metabolite ExtractionOptimize extraction for polar metabolites.
Analysis MS/NMR MethodCalibrate instrument and validate method with standards.
Data ProcessingUse appropriate software for natural abundance correction.

Experimental Protocols

Protocol 1: this compound Labeling of E. coli

  • Pre-culture Preparation: Inoculate a single colony of E. coli into 5 mL of M9 minimal medium containing a non-labeled carbon source (e.g., glycerol (B35011) or a low concentration of glucose). Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate a larger volume of M9 minimal medium with the overnight pre-culture to an initial OD600 of ~0.05. Grow at 37°C with shaking until the culture reaches the mid-exponential phase (OD600 ≈ 0.4-0.6).

  • Cell Harvesting and Washing: Centrifuge the cells at 4000 x g for 10 minutes at room temperature. Discard the supernatant and wash the cell pellet twice with M9 medium lacking any carbon source.

  • Labeling: Resuspend the washed cell pellet in pre-warmed M9 medium containing this compound as the sole carbon source (e.g., 2 g/L).

  • Incubation for Labeling: Incubate the culture at 37°C with shaking for a predetermined time to allow for 13C incorporation (e.g., determined from a time-course experiment, often 30-60 minutes for central metabolites).

  • Quenching: Rapidly transfer a defined volume of the cell culture into a quenching solution (e.g., 60% methanol at -40°C) that is at least 5 times the volume of the culture sample.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension at low temperature to pellet the cells.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells by bead beating or sonication.

    • Centrifuge to remove cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for MS or NMR analysis.

Visualizations

Arabinose_Metabolism Arabinose_ext This compound (extracellular) Arabinose_int This compound (intracellular) Arabinose_ext->Arabinose_int Transport (AraE, AraFGH) L_Ribulose L-Ribulose-1-13C Arabinose_int->L_Ribulose araA L_Ribulose_5P L-Ribulose-5-phosphate-1-13C L_Ribulose->L_Ribulose_5P araB D_Xylulose_5P D-Xylulose-5-phosphate-1-13C L_Ribulose_5P->D_Xylulose_5P araD PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis

Arabinose Metabolic Pathway in E. coli

Experimental_Workflow A Pre-culture in Unlabeled Medium B Growth to Mid-Exponential Phase A->B C Harvest and Wash Cells B->C D Resuspend in 13C-Arabinose Medium C->D E Incubate for Labeling D->E F Quench Metabolism E->F G Extract Metabolites F->G H Analyze by MS/NMR G->H

General Experimental Workflow for 13C Labeling

Troubleshooting_Logic cluster_Design Experimental Design cluster_Conditions Labeling Conditions cluster_Processing Sample Processing & Analysis Start Low 13C Incorporation Detected Check_Design Review Experimental Design Start->Check_Design Check_Conditions Verify Labeling Conditions Start->Check_Conditions Check_Processing Examine Sample Processing Start->Check_Processing Pathway_Activity Is Arabinose Pathway Active? Check_Design->Pathway_Activity Competing_Sources Are Competing Carbon Sources Present? Check_Design->Competing_Sources Tracer_Purity Is Tracer Pure and at Correct Concentration? Check_Conditions->Tracer_Purity Labeling_Time Is Labeling Time Sufficient? Check_Conditions->Labeling_Time Quenching Was Quenching Effective? Check_Processing->Quenching Extraction Was Extraction Efficient? Check_Processing->Extraction Analysis Is Analytical Method Validated? Check_Processing->Analysis

Troubleshooting Decision Framework

References

Technical Support Center: Optimizing Arabinose-1-13C Labeling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arabinose-1-13C labeling protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in labeling experiments?

A1: this compound is a stable isotope-labeled sugar used as a tracer to investigate metabolic pathways. By introducing this compound into a biological system, researchers can track the incorporation of the 13C isotope into various metabolites. This allows for the elucidation of metabolic fluxes, identification of novel metabolic pathways, and understanding how metabolism is altered in different conditions, such as disease or in response to drug treatment.

Q2: Which analytical techniques are most suitable for analyzing the results of an this compound labeling experiment?

A2: The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

  • NMR Spectroscopy: Provides detailed information about the specific position of the 13C label within a molecule, which is crucial for detailed metabolic flux analysis.[1][2]

  • Mass Spectrometry: Offers high sensitivity for detecting and quantifying the abundance of 13C-labeled metabolites.[3]

Q3: How can I be sure that the 13C enrichment I'm observing is from the this compound and not from natural abundance?

A3: The natural abundance of 13C is approximately 1.1%. Any measured 13C enrichment significantly above this baseline can be attributed to the incorporation of the labeled arabinose. It is standard practice to analyze an unlabeled control sample to determine the natural isotopic abundance pattern of your metabolites of interest.[4] However, simply subtracting the unlabeled mass distribution vector (MDV) from the labeled MDV is not a valid method for correction.[5] Specialized software is often used to correct for natural isotope abundance.

Q4: How long should I incubate my cells or organism with this compound?

A4: The optimal incubation time depends on the organism and the specific metabolic pathway being studied. For steady-state metabolic flux analysis, cells are typically incubated until the isotopic enrichment in key downstream metabolites has reached a plateau. This can be determined by performing a time-course experiment. For example, in yeast, significant labeling of metabolites like arabitol and trehalose (B1683222) can be observed within minutes.[4]

Q5: What concentration of this compound should I use?

A5: The ideal concentration of this compound will vary depending on the experimental system. It should be high enough to ensure sufficient incorporation for detection but not so high as to cause cytotoxic effects or significantly alter the organism's metabolism. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application. In a study on yeast, a concentration of 20 mM L-[2-13C]arabinose was used effectively.[4]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no 13C incorporation into target metabolites 1. Inefficient uptake of arabinose by the organism. 2. The organism cannot metabolize arabinose. 3. Insufficient incubation time. 4. Low concentration of this compound. 5. Presence of a preferred carbon source (e.g., glucose) in the medium, leading to catabolite repression.[6]1. Ensure the organism has the necessary transporters for arabinose uptake. For some organisms, like certain strains of E. coli, heterologous expression of an arabinose transporter may be necessary. 2. Verify from literature or preliminary experiments that your organism of interest can metabolize arabinose. 3. Perform a time-course experiment to determine the optimal incubation period for achieving sufficient labeling. 4. Increase the concentration of this compound in the medium. 5. Ensure that the growth medium does not contain other carbon sources that could inhibit arabinose metabolism. If using a rich medium like LB, consider switching to a minimal medium.
Unexpected labeling patterns in metabolites 1. Contamination of the this compound stock. 2. Scrambling of the 13C label through alternative or previously uncharacterized metabolic pathways. 3. Isotopic exchange reactions.1. Verify the purity and isotopic enrichment of your this compound stock using NMR or MS. 2. Consult the literature for known metabolic pathways of arabinose in your organism. Unexpected labeling can provide novel insights into metabolism. For example, in yeast, the recycling of glucose-6-phosphate through the pentose (B10789219) phosphate (B84403) pathway can lead to labeling at position C-1 of trehalose and arabitol.[7] 3. Consider the possibility of reversible enzymatic reactions that could lead to isotopic scrambling.
High background noise or low signal in NMR spectra 1. Insufficient amount of labeled metabolite. 2. Poor sample preparation. 3. Suboptimal NMR acquisition parameters.1. Increase the initial amount of starting material or optimize labeling conditions to increase the concentration of your target metabolites. 2. Ensure samples are free of solid particles and paramagnetic impurities. Use high-quality NMR tubes and deuterated solvents.[8] 3. Optimize NMR parameters such as the number of scans, acquisition time, and relaxation delays to improve the signal-to-noise ratio.
Difficulty in interpreting mass spectrometry data 1. Overlapping isotopic peaks. 2. Inaccurate correction for natural isotope abundance. 3. Complex fragmentation patterns.1. Use high-resolution mass spectrometry to resolve closely spaced isotopic peaks. 2. Utilize specialized software for accurate correction of natural isotope abundance. 3. For complex molecules, tandem mass spectrometry (MS/MS) can help to elucidate the position of the 13C label by analyzing the fragmentation patterns.

Quantitative Data Summary

The following table summarizes the fractional 13C enrichment of various metabolites over time in Pichia guilliermondii cells metabolizing 20 mM L-[2-13C]arabinose. This data can serve as a reference for expected labeling dynamics in yeast.[4]

MetaboliteCarbon Position5 min9 min19 min39 min
Arabitol C-11.2%1.8%3.5%8.1%
C-210.5%15.2%20.1%25.3%
C-41.1%1.3%1.9%3.2%
Xylitol C-21.5%2.1%3.0%4.5%
Ribitol C-1<1%1.2%1.8%2.9%
C-2<1%1.5%2.5%4.1%
Trehalose C-1<1%1.1%2.0%3.5%
C-21.2%1.9%3.2%5.8%
C-31.1%1.8%3.0%5.5%

Experimental Protocols

Detailed Protocol for this compound Labeling of Bacterial Cells for NMR/MS Analysis

This protocol provides a general framework for labeling bacterial cells, such as E. coli, with this compound. Optimization of specific parameters (e.g., arabinose concentration, incubation time) is recommended for each bacterial strain and experimental condition.

1. Preparation of Media and Cultures:

  • Prepare a minimal medium (e.g., M9 minimal medium) to avoid the presence of other carbon sources that could interfere with arabinose metabolism.

  • Supplement the minimal medium with all necessary nutrients for bacterial growth, except for the carbon source.

  • Prepare a sterile, concentrated stock solution of this compound.

  • Grow a starter culture of the bacterial strain overnight in a rich medium (e.g., LB broth).

2. Inoculation and Growth:

  • The following day, pellet the cells from the starter culture by centrifugation and wash them twice with the minimal medium (without a carbon source) to remove any residual rich medium.

  • Resuspend the cell pellet in the minimal medium and use this to inoculate the main culture to a starting OD600 of approximately 0.05-0.1.

  • Add the this compound stock solution to the main culture to the desired final concentration.

  • Incubate the culture at the optimal growth temperature with shaking.

3. Monitoring Growth and Harvesting:

  • Monitor the growth of the culture by measuring the OD600 at regular intervals.

  • Harvest the cells at the desired growth phase (e.g., mid-exponential phase) by centrifugation at 4°C.

4. Quenching Metabolism and Metabolite Extraction:

  • Rapidly quench metabolic activity to prevent further changes in metabolite levels. A common method is to resuspend the cell pellet in a cold solvent mixture, such as 60% methanol (B129727) pre-chilled to -40°C.

  • Extract the metabolites using a suitable protocol, for example, by adding chloroform (B151607) and water to the methanol-cell suspension to achieve a two-phase separation (polar and non-polar metabolites).

  • Lyse the cells during extraction using methods like sonication or bead beating.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

5. Sample Preparation for Analysis:

  • For NMR analysis: Lyophilize the polar extract to dryness and resuspend it in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS). Filter the sample into an NMR tube.[8]

  • For MS analysis: The sample preparation will depend on the specific MS method (e.g., GC-MS or LC-MS). This may involve derivatization to increase the volatility and thermal stability of the metabolites for GC-MS analysis.

Visualizations

L-Arabinose Metabolic Pathway in Fungi

fungal_arabinose_metabolism Arabinose L-Arabinose Arabitol L-Arabitol Arabinose->Arabitol L-arabinose reductase Xylulose L-Xylulose Arabitol->Xylulose L-arabitol 4-dehydrogenase Xylitol Xylitol Xylulose->Xylitol L-xylulose reductase DXylulose D-Xylulose Xylitol->DXylulose Xylitol dehydrogenase DXylulose5P D-Xylulose-5-P DXylulose->DXylulose5P Xylulokinase PPP Pentose Phosphate Pathway DXylulose5P->PPP

Caption: Fungal L-arabinose catabolic pathway.

Bacterial L-Arabinose Metabolic Pathway

bacterial_arabinose_metabolism Arabinose L-Arabinose Ribulose L-Ribulokinase Arabinose->Ribulose L-arabinose isomerase Ribulose5P L-Ribulose-5-P Ribulose->Ribulose5P L-ribulokinase Xylulose5P D-Xylulose-5-P Ribulose5P->Xylulose5P L-ribulose-5-phosphate 4-epimerase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Bacterial L-arabinose metabolic pathway.

Experimental Workflow for this compound Labeling

experimental_workflow start Start: Prepare Minimal Medium & This compound Stock culture Inoculate and Grow Bacterial Culture start->culture harvest Harvest Cells at Desired Growth Phase culture->harvest quench Quench Metabolism (e.g., cold methanol) harvest->quench extract Extract Metabolites quench->extract nmr_prep Prepare Sample for NMR Analysis extract->nmr_prep ms_prep Prepare Sample for MS Analysis extract->ms_prep analysis Data Acquisition and Analysis nmr_prep->analysis ms_prep->analysis

Caption: General workflow for a 13C labeling experiment.

References

Technical Support Center: 13C Tracer Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C tracer experiment data analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during 13C metabolic flux analysis (13C-MFA) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of 13C metabolic flux analysis (13C-MFA)?

The primary goal of 13C-MFA is to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope of carbon (13C), researchers can trace the path of carbon atoms through metabolic pathways. This allows for the determination of in vivo reaction rates that are not directly measurable.[1][2][3]

Q2: What are some common software packages used for 13C-MFA?

Several software packages are available for 13C-MFA, each with its own strengths. Some commonly used tools include:

  • INCA (Isotopomer Network Compartmental Analysis): A powerful MATLAB-based tool for isotopically non-stationary metabolic flux analysis.[4]

  • 13CFLUX2: A high-performance software suite designed for large-scale and high-throughput 13C-MFA applications.[5][6]

  • OpenFlux: An open-source software for modeling and simulation of 13C-based metabolic flux analysis.[4]

  • FiatFlux: A user-friendly tool for calculating flux ratios from GC-MS data, particularly suited for non-expert users.[1]

  • Metran: A software for metabolic flux analysis.[2]

Q3: Why is correcting for natural isotope abundance crucial for my data?

Q4: How do I assess the quality of my flux map?

The quality of a flux map is assessed using statistical tests, primarily the goodness-of-fit test (e.g., chi-square test). This test determines if the model provides a statistically acceptable fit to the experimental data.[8] Additionally, calculating confidence intervals for each flux provides a measure of the precision of the estimated fluxes.[8] A statistically acceptable fit indicates that the model is consistent with the measured data.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of 13C tracer experiment data.

Issue 1: Poor Goodness-of-Fit

A poor goodness-of-fit suggests that the metabolic model does not accurately represent the experimental data.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inaccurate Measurement Data 1. Review Raw Data: Carefully examine the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for any anomalies or sources of error.[8] 2. Verify Data Correction: Ensure that corrections for natural isotope abundances have been applied correctly.[7][8] 3. Re-run Samples: If significant measurement error is suspected, consider re-analyzing the samples.[8]
Violation of Metabolic Steady State 1. Verify Steady State: Confirm that the cells were in a metabolic and isotopic steady state during the labeling experiment. For non-stationary experiments, ensure the dynamic model is appropriate.[8] 2. Adjust Sampling Time: If isotopic stationarity was not reached, future experiments may require a longer labeling period.[8]
Overly Simplistic Model 1. Expand the Model: A model that is too simple may not capture the complexity of the biological system. Consider adding reactions or pathways that are known to be active in your system.[8] 2. Check Atom Transitions: Double-check the atom mapping for all reactions to ensure they are correct.[8] 3. Consider Compartmentation: For eukaryotic cells, ensure that subcellular compartments and the transport reactions between them are accurately represented.[8]
Issue 2: Inaccurate or Imprecise Flux Estimates

Even with a good fit, individual flux estimates may be inaccurate or have large confidence intervals.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Insufficient Measurement Data 1. Expand Measurement Set: Measure the labeling patterns of more metabolites, particularly those closely connected to the poorly resolved fluxes.[8] 2. Utilize Different Analytical Techniques: Combining data from different analytical platforms (e.g., GC-MS and LC-MS/MS) can provide complementary information.[8]
Poorly Informative Tracer 1. Select a Different Tracer: The choice of the 13C-labeled substrate is critical. Different tracers provide different sensitivities for resolving specific fluxes. For example, [1,2-13C2]glucose is often optimal for the pentose (B10789219) phosphate (B84403) pathway.[9] 2. Use Multiple Tracers: In complex systems, using multiple isotopic tracers can provide more constraints and improve the accuracy of flux estimates.[10]
Correlated Fluxes Some fluxes in a metabolic network can be highly correlated, making them difficult to distinguish. Advanced experimental designs or the inclusion of additional constraints may be necessary to resolve them.[8]

Experimental Protocols

General Workflow for 13C Metabolic Flux Analysis

The following table outlines the key steps in a typical 13C-MFA experiment.

Step Detailed Methodology
1. Experimental Design Select the appropriate 13C-labeled tracer based on the metabolic pathways of interest.[2] The choice of tracer significantly impacts the precision of flux estimates.[9] For example, to study the pentose phosphate pathway, [1,2-13C2]glucose is often preferred.[9]
2. Isotope Labeling Experiment Culture cells in a medium containing the 13C-labeled substrate. Ensure that the cells reach both a metabolic and isotopic steady state.[8][11] This means that intracellular metabolite concentrations and labeling patterns are constant over time.
3. Sample Quenching and Metabolite Extraction Rapidly quench metabolism to prevent further enzymatic activity.[8] A common method is rapid filtration followed by immersion in a cold solvent like methanol.[8] Then, extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).[8]
4. Isotopic Labeling Measurement Analyze the isotopic labeling patterns of metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR).[2][8]
5. Data Analysis and Flux Estimation Correct the raw measurement data for natural isotope abundances.[7][8] Use 13C-MFA software to estimate metabolic fluxes by minimizing the sum of squared residuals between the measured and simulated labeling data.[8]
6. Statistical Analysis Perform statistical analyses to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.[8]

Visualizations

Logical Workflow for 13C Metabolic Flux Analysis

G cluster_exp Experimental Phase cluster_comp Computational Phase exp_design 1. Experimental Design (Tracer Selection) labeling_exp 2. Isotope Labeling Experiment exp_design->labeling_exp sampling 3. Quenching & Metabolite Extraction labeling_exp->sampling measurement 4. Isotopic Labeling Measurement (MS, NMR) sampling->measurement data_correction 5. Data Correction (Natural Abundance) measurement->data_correction flux_estimation 6. Flux Estimation (Software Analysis) data_correction->flux_estimation stat_analysis 7. Statistical Analysis (Goodness-of-Fit) flux_estimation->stat_analysis flux_map Flux Map & Interpretation stat_analysis->flux_map

A generalized workflow for 13C Metabolic Flux Analysis.

Simplified Central Carbon Metabolism Pathway

G Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP GAP Glyceraldehyde-3-P F6P->GAP PPP->GAP BIOMASS Biomass Precursors PPP->BIOMASS PYR Pyruvate GAP->PYR GAP->BIOMASS LAC Lactate PYR->LAC ACCOA Acetyl-CoA PYR->ACCOA PYR->BIOMASS TCA TCA Cycle ACCOA->TCA TCA->BIOMASS

Simplified diagram of central carbon metabolism showing key pathways traced in 13C experiments.

References

dealing with baseline contamination in permeability tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during permeability tests, with a specific focus on identifying and mitigating baseline contamination.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of baseline contamination in Caco-2 permeability assays?

Baseline contamination in Caco-2 permeability assays can originate from several sources, impacting the integrity of the cell monolayer and the accuracy of permeability measurements. Key sources include:

  • Microbial Contamination: Bacteria, molds, or yeast can compromise the Caco-2 cell monolayer, leading to altered permeability. It is crucial to maintain aseptic techniques throughout the cell culture and assay procedures. In cases of persistent mold contamination, it may be necessary to discard the cell stock and start with a new, authenticated vial.[1]

  • Reagent Contamination: Contaminated cell culture media, sera, or buffer solutions can introduce interfering substances. Always use high-quality, sterile reagents and test individual components if contamination is suspected.[1]

  • Endotoxins: These bacterial byproducts can affect cell monolayer integrity and transporter function, leading to unreliable permeability data. Use endotoxin-free water and reagents.

  • Non-Specific Binding: Lipophilic compounds may bind to plastic materials used in the assay, such as the walls of the well plates.[2] This can lead to poor recovery and an underestimation of permeability. The use of low-binding plates or the addition of proteins like bovine serum albumin (BSA) to the basolateral chamber can help mitigate this issue.[2]

  • Leachables from Plasticware: Chemicals can leach from plastic consumables and interfere with the analytical quantification of the test compound. Using high-quality, certified labware can minimize this risk.

Q2: How can I ensure the integrity of my Caco-2 cell monolayer?

Maintaining a healthy and intact Caco-2 cell monolayer is critical for obtaining reliable permeability data.[3] Here are key methods to verify monolayer integrity:

  • Transepithelial Electrical Resistance (TEER): TEER measurement is a non-invasive method to assess the tightness of the junctions between cells. For Caco-2 cells, TEER values are typically expected to be in the range of 300-500 Ω·cm².[3] Measurements should be performed before and after the permeability experiment. A significant drop in TEER values post-experiment may indicate cytotoxicity of the test compound or compromised monolayer integrity.

  • Lucifer Yellow Permeability: Lucifer yellow (LY) is a fluorescent molecule that is poorly permeable across cell membranes and is used to assess the integrity of the paracellular pathway (the space between cells). A high flux of LY across the monolayer indicates leaky junctions. Typically, LY leakage should be less than 1-2%.[3]

Q3: What causes baseline drift in the analytical (e.g., HPLC) readout, and how can I correct it?

Baseline drift in analytical instrumentation like HPLC is a common issue that can be mistaken for a problem with the permeability assay itself. It is characterized by a gradual, unintended change in the detector signal over time.[4]

Common Causes:

  • Mobile Phase Composition: Changes in the mobile phase composition during a gradient elution can cause drift.[5][6] Ensuring the mobile phases are well-mixed and of high purity can help.[4] Adding a small amount of a UV-absorbing compound to the less-absorbing solvent can sometimes help to balance the absorbance and flatten the baseline.[5]

  • Temperature Fluctuations: Variations in the column or mobile phase temperature can lead to baseline instability.[4][7] Using a column oven and pre-heating the mobile phase can mitigate this.[4]

  • Detector Instability: A dirty flow cell or a degrading lamp in the UV detector can cause baseline wander and drift.[8] Regular maintenance and cleaning are essential.

  • Contaminated Solvents: Using old or contaminated solvents can introduce impurities that lead to a rising baseline.[6][7] It is recommended to use fresh, high-quality solvents.[7]

Corrective Actions:

  • Software-based Correction: Many chromatography data systems have algorithms for baseline subtraction and drift correction.[4]

  • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting a run.

  • Proper Maintenance: Regularly clean or replace check valves and filters to prevent pressure fluctuations that can cause baseline noise.[7][8]

Troubleshooting Guides

Troubleshooting High Variability in Permeability (Papp) Values

High variability in apparent permeability (Papp) values can obscure the true permeability characteristics of a compound. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and avoid cell clumping by gently passing the cell suspension through a syringe.[9]
Variable Monolayer Differentiation Caco-2 cells require approximately 21 days to fully differentiate and form a stable monolayer.[3][9] Ensure all experiments are conducted within a consistent timeframe post-seeding (e.g., 21-25 days).
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for critical experiments or ensure proper humidification in the incubator.
Inconsistent Pipetting Inaccurate or inconsistent pipetting of the test compound or sampling from the donor/receiver wells can lead to significant errors. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Compound Solubility Issues Poorly soluble compounds may precipitate in the donor well, leading to artificially low permeability values. Check the solubility of the compound in the assay buffer and consider using a lower concentration or adding a co-solvent if necessary.
Troubleshooting Unexpectedly High or Low Permeability

Unexpected permeability results can indicate issues with the assay setup or the compound's interaction with the model system.

Observation Potential Cause Recommended Action
Unexpectedly High Papp Leaky Monolayer: The cell monolayer may not be fully confluent or could be compromised.Check TEER values and Lucifer Yellow permeability.[3] If the monolayer is compromised, review cell culture and seeding protocols.
Active Uptake: The compound may be a substrate for an uptake transporter expressed in Caco-2 cells.Use specific inhibitors for known uptake transporters to see if the Papp value decreases.
Unexpectedly Low Papp Active Efflux: The compound may be a substrate for an efflux transporter like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[3][10]Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[3] Co-incubate with known efflux inhibitors like verapamil.[10]
Non-Specific Binding: The compound may be binding to the plastic of the assay plate.[2]Perform a mass balance study to determine compound recovery. Consider using low-binding plates or adding BSA to the receiver solution.[2]
Low Compound Solubility: The compound may have precipitated in the donor compartment.Visually inspect the donor well for precipitation. Re-evaluate the compound's solubility in the assay buffer.

Experimental Protocols

General Protocol for Caco-2 Permeability Assay
  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.[9]

    • Seed cells onto permeable filter supports (e.g., Transwell™ inserts) at a density of approximately 2.6 x 105 cells/cm².[9]

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.[3][9]

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers using a voltmeter. Values should be within the acceptable range for your laboratory's historical data (typically >300 Ω·cm²).[3]

    • Perform a Lucifer Yellow permeability test to confirm low paracellular flux.[3]

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]

    • At specified time points, take samples from the receiver compartment and, at the end of the experiment, from the donor compartment.

    • Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Permeability Results check_integrity Check Monolayer Integrity (TEER & Lucifer Yellow) start->check_integrity integrity_ok Integrity OK? check_integrity->integrity_ok integrity_fail Review Cell Culture & Seeding Protocol integrity_ok->integrity_fail No check_recovery Perform Mass Balance (Check Compound Recovery) integrity_ok->check_recovery Yes recovery_ok Recovery >80%? check_recovery->recovery_ok recovery_fail Investigate Non-Specific Binding or Solubility Issues recovery_ok->recovery_fail No bidirectional_assay Perform Bidirectional Assay (A-B and B-A) recovery_ok->bidirectional_assay Yes efflux_ratio Calculate Efflux Ratio (ER > 2?) bidirectional_assay->efflux_ratio efflux_positive Suspect Active Efflux (e.g., P-gp Substrate) efflux_ratio->efflux_positive Yes efflux_negative Passive Diffusion Likely Dominant efflux_ratio->efflux_negative No

Caption: Troubleshooting workflow for unexpected permeability results.

Contamination_Source_Identification start Start: Suspected Baseline Contamination visual_inspection Visual Inspection: Cloudy Media? Visible Growth? start->visual_inspection visual_positive Microbial Contamination Likely visual_inspection->visual_positive microbial_action Action: Discard Culture, Sterilize Incubator, Check Aseptic Technique visual_positive->microbial_action Yes test_reagents Test Individual Reagents: Media, Serum, Buffers visual_positive->test_reagents No reagent_contaminated Reagent Contaminated? test_reagents->reagent_contaminated reagent_action Action: Discard and Replace Contaminated Reagent reagent_contaminated->reagent_action Yes analytical_baseline Review Analytical Baseline (e.g., Blank Injection in HPLC) reagent_contaminated->analytical_baseline No analytical_issue Baseline Drift/Noise Present in Blank? analytical_baseline->analytical_issue analytical_action Troubleshoot Analytical System (See HPLC Guide) analytical_issue->analytical_action Yes no_obvious_source No Obvious Source Found: Consider Leachables or Subtle Endotoxin Effects analytical_issue->no_obvious_source No

Caption: Logical workflow for identifying contamination sources.

References

Technical Support Center: Enhancing the Precision of 13C Flux Estimates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the precision of their 13C metabolic flux analysis (13C-MFA) experiments.

Frequently Asked Questions (FAQs)

What is 13C Metabolic Flux Analysis (13C-MFA)?

13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] It involves introducing a substrate labeled with the stable isotope 13C into a biological system. As the cells metabolize this substrate, the 13C atoms are incorporated into various metabolites.[3] By measuring the distribution of these 13C atoms in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and then fitting this data to a metabolic network model, the in vivo metabolic fluxes can be determined.[1][3][4] This method provides a detailed snapshot of cellular metabolism that goes beyond what can be achieved with other 'omics' technologies.[5]

What are the key steps in a 13C-MFA experiment?

A typical 13C-MFA workflow consists of five main steps: (1) Experimental Design, where the choice of 13C-labeled tracer and labeling strategy is determined; (2) Tracer Experiment, which involves culturing cells with the 13C-labeled substrate until they reach a metabolic and isotopic steady state; (3) Isotopic Labeling Measurement, where metabolites are extracted and their mass isotopomer distributions are measured; (4) Flux Estimation, where the experimental data is used in conjunction with a metabolic model to calculate the flux values; and (5) Statistical Analysis, to assess the quality of the flux map and the precision of the estimated fluxes.[1]

Why is the choice of 13C tracer important?

The selection of the 13C-labeled tracer is a critical step in the experimental design as it directly influences the precision and accuracy of the estimated fluxes.[6][7] Different tracers provide different labeling patterns that are more or less informative for resolving specific fluxes or pathways.[8][9] For instance, some tracers are better for elucidating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while others are more suited for the TCA cycle.[6][8][9] A well-chosen tracer, or a combination of tracers in parallel labeling experiments, can significantly improve the quality of the 13C-MFA results.[7][10]

Troubleshooting Guides

Issue 1: Poor Goodness-of-Fit

Symptom: The statistical analysis (e.g., chi-square test) indicates a significant discrepancy between the model predictions and the experimental data, resulting in a low p-value.

Potential Cause Troubleshooting Steps
Inaccurate Metabolic Network Model 1. Review the Model Stoichiometry: Ensure all relevant metabolic reactions are included in your model. Missing pathways can lead to a poor fit.[11] 2. Verify Atom Transitions: Double-check the atom mappings for each reaction to ensure they are accurate. 3. Consider Compartmentation: For eukaryotic cells, make sure that subcellular compartments and the transport reactions between them are correctly represented in the model.[11]
Inaccurate Measurement Data 1. Examine Raw Data: Scrutinize the raw MS or NMR data for any anomalies or sources of error.[11] 2. Verify Data Correction: Confirm that corrections for the natural abundance of 13C and other isotopes have been applied correctly.[11] 3. Re-analyze Samples: If significant measurement error is suspected, consider re-running the samples.[11]
Violation of Steady-State Assumption 1. Confirm Metabolic and Isotopic Steady State: Verify that the cells were in a stable metabolic and isotopic state during the labeling experiment.[11][12] For isotopically non-stationary experiments, ensure that a suitable dynamic model is used.[11][13] 2. Adjust Labeling Time: If isotopic steady state was not achieved, a longer incubation period with the labeled substrate may be necessary in future experiments.[11]
Issue 2: Large Confidence Intervals for Key Fluxes

Symptom: The confidence intervals for the fluxes of interest are wide, indicating that these fluxes are poorly resolved by the experimental data.

Potential Cause Troubleshooting Steps
Suboptimal Experimental Design 1. Select a More Informative Tracer: The choice of 13C tracer significantly impacts the precision of flux estimates.[6][7] Consider using a different tracer that is known to be more effective for the pathway of interest. 2. Implement Parallel Labeling Experiments: Using multiple isotopic tracers in parallel experiments can greatly improve flux resolution and precision.[14]
Insufficient Measurement Data 1. Expand the Set of Measured Metabolites: Measure the labeling patterns of additional metabolites, especially those that are closely linked to the poorly resolved fluxes.[11] 2. Utilize Different Analytical Techniques: Combining data from multiple analytical platforms, such as GC-MS and LC-MS/MS, can provide complementary information and better constrain the model.[11]
Correlated Fluxes 1. Refine the Metabolic Model: Some fluxes may be inherently correlated, making them difficult to distinguish. Advanced experimental designs or the inclusion of additional constraints in the model may be required to resolve them.[11]
High Biological or Analytical Variability 1. Increase Biological Replicates: A larger number of biological replicates can help to better capture biological variability and improve statistical power.[11] 2. Standardize Sample Preparation: Implement and adhere to a standardized protocol for sample quenching, metabolite extraction, and derivatization to minimize analytical variability.[11]

Data Presentation: Impact of 13C Tracer on Flux Precision

The choice of 13C-labeled glucose tracer can have a significant impact on the precision of flux estimates for different metabolic pathways. The following table summarizes the performance of various tracers for analyzing central carbon metabolism in mammalian cells.

13C Tracer Glycolysis Pentose Phosphate Pathway (PPP) TCA Cycle Overall Network Precision
[1,2-13C2]glucose ExcellentExcellentGoodExcellent
[1-13C]glucose GoodGoodFairGood
[2-13C]glucose Very GoodVery GoodFairVery Good
[3-13C]glucose Very GoodVery GoodFairVery Good
[U-13C6]glucose FairFairVery GoodGood
[U-13C5]glutamine PoorPoorExcellentFair

This table is a qualitative summary based on findings from studies evaluating different isotopic tracers.[8][9]

Experimental Protocols

Protocol: 13C Labeling in Cell Culture and Sample Preparation

This protocol outlines the key steps for a typical steady-state 13C labeling experiment with adherent mammalian cells.

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels and grow in standard culture medium until they reach the desired confluency (typically mid-exponential phase).

  • Media Switch to Labeling Medium:

    • Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add pre-warmed labeling medium containing the 13C-labeled substrate (e.g., [1,2-13C2]glucose). The concentration of the labeled substrate should be the same as the unlabeled substrate in the standard medium.

    • Incubate the cells in the labeling medium for a sufficient duration to achieve both metabolic and isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions.

  • Rapid Quenching of Metabolism:

    • To halt all enzymatic activity instantaneously, rapidly aspirate the labeling medium.[3]

    • Immediately add a cold quenching solution, such as ice-cold methanol (B129727) or a methanol/water mixture, to the culture vessel.[6]

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

    • Perform metabolite extraction using a suitable solvent system, for example, a mixture of methanol, water, and chloroform, to separate the polar and non-polar metabolites.[6]

  • Sample Processing for Analysis:

    • Evaporate the solvent from the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

    • The dried metabolite extract is now ready for derivatization (for GC-MS analysis) or direct injection (for LC-MS analysis).

Visualizations

G General Workflow for 13C Metabolic Flux Analysis cluster_experimental Experimental Phase cluster_computational Computational Phase Experimental_Design 1. Experimental Design - Define metabolic model - Select 13C tracer(s) Tracer_Experiment 2. Tracer Experiment - Cell culture with 13C substrate - Achieve steady state Experimental_Design->Tracer_Experiment Sample_Preparation 3. Sample Preparation - Quenching - Metabolite extraction Tracer_Experiment->Sample_Preparation Isotope_Measurement 4. Isotope Measurement - GC-MS or LC-MS analysis Sample_Preparation->Isotope_Measurement Flux_Estimation 5. Flux Estimation - Fit data to model - Minimize residuals Isotope_Measurement->Flux_Estimation Statistical_Analysis 6. Statistical Analysis - Goodness-of-fit test - Calculate confidence intervals Flux_Estimation->Statistical_Analysis Final_Output Quantitative Flux Map Statistical_Analysis->Final_Output

Caption: A diagram illustrating the general workflow of a 13C-MFA experiment.

G Troubleshooting Logic for Poor Goodness-of-Fit Start Poor Goodness-of-Fit (High Chi-Square, Low p-value) Check_Model Is the metabolic network model accurate? Start->Check_Model Check_Data Is the measurement data accurate? Check_Model->Check_Data Yes Fix_Model Revise Model: - Add missing reactions - Check atom transitions - Consider compartmentation Check_Model->Fix_Model No Check_Steady_State Were steady-state assumptions met? Check_Data->Check_Steady_State Yes Fix_Data Review Data: - Check raw data for errors - Verify isotope corrections - Re-run samples if needed Check_Data->Fix_Data No Fix_Steady_State Adjust Experiment: - Verify steady state - Adjust labeling time - Use non-stationary model Check_Steady_State->Fix_Steady_State No Resolved Issue Resolved Check_Steady_State->Resolved Yes Fix_Model->Resolved Fix_Data->Resolved Fix_Steady_State->Resolved

Caption: A decision tree for troubleshooting poor goodness-of-fit in 13C-MFA.

References

Validation & Comparative

Validating Arabinose-1-13C Incorporation in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the incorporation of Arabinose-1-13C into cellular metabolites. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal approach for their metabolic studies.

Introduction to this compound Metabolic Labeling

Stable isotope labeling with compounds like this compound is a powerful technique to trace the metabolic fate of specific molecules within complex biological systems. L-arabinose, a five-carbon sugar, can be metabolized through the pentose (B10789219) phosphate (B84403) pathway (PPP), providing valuable insights into nucleotide biosynthesis, NADPH production, and pathways linked to glycolysis. Validating the incorporation of the 13C label from arabinose into downstream metabolites is crucial for accurate metabolic flux analysis and understanding cellular physiology.

The primary methods for validating and quantifying the incorporation of 13C from labeled arabinose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide compares these two techniques and provides a practical framework for their application.

Comparison of Key Validation Techniques

The choice between NMR and MS for validating this compound incorporation depends on the specific research question, the required level of detail, and the available instrumentation.

FeatureNuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Detects the 13C isotope based on its nuclear spin properties, providing positional information of the label within a molecule.Separates ions based on their mass-to-charge ratio, allowing for the detection of mass shifts due to 13C incorporation.
Information Provided Positional isotopomer distribution (which carbon atom is labeled).[1][2]Mass isotopologue distribution (how many carbons are labeled).[3][4]
Sample Preparation Non-destructive, can be performed on living cells (in vivo) or cell extracts.[1][5]Destructive, requires cell lysis and metabolite extraction.[6][7]
Sensitivity Generally lower sensitivity compared to MS.High sensitivity, capable of detecting low-abundance metabolites.
Resolution Can resolve complex mixtures of metabolites.Often coupled with chromatography (GC-MS, LC-MS) for separation of complex mixtures.[3]
Quantification Can provide fractional 13C enrichment and intracellular metabolite concentrations.[1]Provides relative abundance of labeled vs. unlabeled metabolites.
Typical Applications Elucidating metabolic pathways and determining positional isotope enrichment.[1][2]Metabolic flux analysis, identifying active metabolic pathways.[8][9][10]

Experimental Protocols

Protocol 1: In Vivo NMR Spectroscopy for this compound Tracing

This protocol is adapted from studies of L-arabinose metabolism in yeasts.[1][2][5]

1. Cell Culture and Labeling:

  • Grow cells in a defined medium to a specific growth phase (e.g., exponential phase).
  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0).
  • Resuspend the cell pellet in the same buffer to a high cell density (e.g., ~40 g dry weight/liter).
  • Introduce this compound to the cell suspension at a known concentration (e.g., 20 mM).

2. NMR Data Acquisition:

  • Transfer the cell suspension to a 10 mm NMR tube.
  • Acquire 13C NMR spectra at regular time intervals to monitor the metabolism of this compound in real-time.
  • Use appropriate acquisition parameters to ensure good signal-to-noise ratio.

3. Data Analysis:

  • Assign peaks in the NMR spectra to specific carbon atoms of metabolites based on chemical shifts.
  • Quantify the peak areas to determine the concentration of labeled metabolites. Correction factors may be needed to convert peak areas to concentrations.[1]
  • Calculate the fractional 13C enrichment of each metabolite.

Protocol 2: GC-MS Analysis of 13C Incorporation from Arabinose

This protocol outlines a general workflow for analyzing 13C incorporation into cellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).[3]

1. Cell Culture and Labeling:

  • Culture cells in a medium containing this compound for a defined period to achieve isotopic steady state.
  • Include parallel cultures with unlabeled arabinose as a control.

2. Metabolite Extraction:

  • Quench metabolic activity rapidly, for instance, by adding cold methanol.[7]
  • Lyse the cells and extract metabolites using a suitable solvent system (e.g., a chloroform-methanol-water mixture).
  • Separate the polar (containing sugars, amino acids, etc.) and non-polar phases.
  • Dry the polar extract, for example, under a stream of nitrogen or by lyophilization.

3. Derivatization:

  • Derivatize the dried metabolites to make them volatile for GC analysis. A common method is trimethylsilylation.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Separate the metabolites on a suitable GC column.
  • Analyze the eluting compounds by mass spectrometry, collecting mass spectra in full scan or selected ion monitoring (SIM) mode.

5. Data Analysis:

  • Identify metabolites by comparing their retention times and mass spectra to known standards.
  • Determine the mass isotopomer distribution for each identified metabolite by analyzing the relative abundance of ions with different masses.
  • Correct for the natural abundance of 13C.

Performance Comparison: this compound vs. [U-13C6]Glucose

While not a direct substitute, [U-13C6]Glucose is a commonly used tracer for central carbon metabolism and serves as a good benchmark for comparison.

ParameterThis compound [U-13C6]Glucose
Primary Pathway Traced Pentose Phosphate Pathway (PPP), L-arabinose catabolic pathways.Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle.
Key Labeled Metabolites Arabitol, Xylitol, Ribitol, Trehalose.[1][2]Glycolytic intermediates, PPP intermediates, TCA cycle intermediates, amino acids, fatty acids.
Information on PPP Provides specific insights into the oxidative and non-oxidative branches of the PPP.Also labels PPP intermediates, but the labeling pattern from a uniformly labeled precursor can be more complex to interpret for flux analysis.
Suitability Ideal for studying pentose metabolism and its connections to central carbon metabolism.A general-purpose tracer for a broad overview of central carbon metabolism.[9][10]

Visualizing Metabolic Pathways and Workflows

Arabinose Metabolism and the Pentose Phosphate Pathway

Arabinose_Metabolism Arabinose Metabolism and Entry into PPP Arabinose This compound Arabitol Arabitol-1-13C Arabinose->Arabitol L_Xylulose L-Xylulose Arabitol->L_Xylulose Xylitol Xylitol L_Xylulose->Xylitol D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylulose_5P Xylulose-5-P D_Xylulose->Xylulose_5P PPP Pentose Phosphate Pathway Xylulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis

Caption: Metabolic fate of this compound through its catabolic pathway into the Pentose Phosphate Pathway.

Experimental Workflow for Validating 13C Incorporation

Experimental_Workflow Workflow for 13C Incorporation Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture with This compound Harvesting Cell Harvesting & Quenching Cell_Culture->Harvesting Extraction Metabolite Extraction Harvesting->Extraction NMR NMR Spectroscopy Extraction->NMR MS Mass Spectrometry (GC-MS or LC-MS) Extraction->MS Positional_Isotopomers Positional Isotopomer Analysis NMR->Positional_Isotopomers Mass_Isotopologues Mass Isotopologue Distribution MS->Mass_Isotopologues Flux_Analysis Metabolic Flux Analysis Positional_Isotopomers->Flux_Analysis Mass_Isotopologues->Flux_Analysis

Caption: A generalized workflow for the validation of this compound incorporation in cells.

References

Illuminating Metabolic Pathways: A Comparative Guide to 13C Arabinose Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. Stable isotope tracing with carbon-13 (13C) has become a cornerstone technique for quantitatively analyzing intracellular metabolic fluxes. While 13C-glucose is a widely used tracer for central carbon metabolism, 13C-arabinose offers a specialized tool for investigating pentose (B10789219) catabolism and related pathways. This guide provides an objective comparison of 13C-arabinose with the more conventional 13C-glucose tracing, supported by experimental data and detailed protocols.

Principles of 13C Metabolic Tracing

Stable isotope tracing involves introducing a substrate, such as arabinose or glucose, enriched with the heavy isotope 13C into a biological system.[1] As cells metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can trace the flow of carbon through various metabolic pathways.[1][2] This powerful technique, often referred to as 13C Metabolic Flux Analysis (13C-MFA), allows for the quantification of reaction rates (fluxes) within the cell, providing a detailed map of cellular metabolism.[3][4]

The choice of the 13C-labeled substrate is a critical step in experimental design and significantly influences the precision of the estimated metabolic fluxes.[3][5] While 13C-glucose provides a global overview of central carbon metabolism, tracers like 13C-arabinose are employed to probe specific pathways with greater detail.

Comparison of 13C Arabinose and 13C Glucose Tracing

The primary distinction between using 13C-arabinose and 13C-glucose as tracers lies in their entry points into cellular metabolism, which dictates the specific pathways they illuminate.

Feature13C Arabinose13C Glucose
Primary Entry Point Pentose Phosphate Pathway (PPP) and related pentose catabolic pathwaysGlycolysis
Primary Pathways Traced L-arabinose redox catabolic pathway, Pentose Phosphate Pathway (PPP), and connections to glycolysis.Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis, etc.[6]
Key Advantage Specific tracing of pentose metabolism, particularly in organisms capable of utilizing arabinose.Provides a comprehensive, global overview of central carbon metabolism.[6]
Primary Application Elucidating L-arabinose catabolism in yeasts and other microorganisms[7]; studying the regeneration of cofactors like NADPH in pentose metabolism.[8]General metabolic flux analysis, studying metabolic reprogramming in diseases like cancer, and optimizing bioprocesses.[1]
Common Isotopomers L-[1-13C]arabinose, L-[2-13C]arabinose[U-13C6]glucose, [1,2-13C2]glucose, [1-13C]glucose[3][9]

Quantitative Data Presentation

The output of 13C tracing experiments is rich with quantitative data. The primary data generated is the Mass Isotopologue Distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite.[3] This data is then used to calculate metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for a Metabolite

This table illustrates hypothetical MID data for a metabolite with three carbon atoms (C3) after labeling with a 13C tracer. M0 represents the unlabeled metabolite, while M1, M2, and M3 represent the metabolite with one, two, or three 13C atoms, respectively.

IsotopologueFractional Abundance (%)
M010
M125
M240
M325

Table 2: Fractional 13C Enrichment in Metabolites from L-[2-13C]arabinose Metabolism in Yeast

This table summarizes the kind of quantitative data obtained from a 13C-arabinose tracing experiment, showing the percentage of 13C enrichment in specific carbons of key metabolites. Values above the natural abundance of 13C (~1.1%) indicate labeling derived from the metabolism of L-[2-13C]arabinose.[7]

MetaboliteCarbon PositionFractional 13C Enrichment (%)
ArabitolC1> 1
C2> 1
TrehaloseC1> 1
C2> 1
C3> 1
XylitolC2> 1
RibitolC1> 1
C2> 1

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and the steps involved in experimental procedures.

Arabinose_Metabolism cluster_input Input cluster_pathway Redox Catabolic Pathway cluster_ppp Pentose Phosphate Pathway (PPP) cluster_glycolysis Glycolysis 13C_Arabinose L-[2-13C]Arabinose L_Arabitol L-[2-13C]Arabitol 13C_Arabinose->L_Arabitol L-arabinose reductase L_Xylulose L-Xylulose L_Arabitol->L_Xylulose L-arabitol dehydrogenase Xylitol [2-13C]Xylitol L_Xylulose->Xylitol L-xylulose reductase D_Xylulose D-[2-13C]Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase D_Xylulose_5P D-[2-13C]Xylulose-5-P D_Xylulose->D_Xylulose_5P Xylulokinase Fructose_6P Fructose-6-P ([2-13C], [2,3-13C]) D_Xylulose_5P->Fructose_6P Transketolase/ Transaldolase Glucose_6P Glucose-6-P Fructose_6P->Glucose_6P Glycolytic_Intermediates Glycolytic Intermediates Fructose_6P->Glycolytic_Intermediates Glucose_6P->D_Xylulose_5P Oxidative PPP (Recycling) Trehalose Trehalose ([2-13C], [2,3-13C]) Glucose_6P->Trehalose

Caption: L-Arabinose metabolic pathway as traced with L-[2-13C]arabinose.

Experimental_Workflow Start Start: Experimental Design Tracer_Selection 1. Tracer Selection (e.g., 13C Arabinose) Start->Tracer_Selection Cell_Culture 2. Cell Culture & Adaptation Phase Tracer_Selection->Cell_Culture Labeling 3. Isotopic Labeling (Introduction of 13C Substrate) Cell_Culture->Labeling Harvesting 4. Cell Harvesting & Metabolite Extraction Labeling->Harvesting Analysis 5. Sample Analysis (NMR or MS) Harvesting->Analysis Data_Processing 6. Data Processing (MID Calculation) Analysis->Data_Processing Flux_Analysis 7. Metabolic Flux Analysis (Computational Modeling) Data_Processing->Flux_Analysis End End: Pathway Confirmation Flux_Analysis->End

Caption: General workflow for a 13C metabolic tracing experiment.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of metabolic tracing studies. Below is a generalized protocol for a steady-state 13C labeling experiment in cultured cells, which can be adapted for specific tracers like 13C-arabinose or 13C-glucose.

Objective

To determine the metabolic fate of a 13C-labeled substrate (e.g., arabinose, glucose) and quantify fluxes through central metabolic pathways.

Materials
  • Cell line of interest

  • Standard cell culture medium

  • 13C-labeling medium: A custom medium where the primary carbon source is replaced with its 13C-labeled counterpart (e.g., L-[2-13C]arabinose or [U-13C6]glucose).

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., cold saline or methanol)

  • Extraction solvent (e.g., 80% methanol)

  • Instrumentation for analysis (NMR or LC-MS/GC-MS)

Methodology
  • Cell Seeding and Growth:

    • Seed cells in appropriate culture plates or flasks.

    • Grow cells in standard culture medium until they reach the desired confluency (typically mid-log phase).

  • Adaptation Phase (Optional but Recommended):

    • For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium is reached.[3]

  • Isotopic Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with PBS.

    • Add the pre-warmed 13C-labeling medium to the cells.

    • Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites has reached a plateau.[3] For isotopically non-stationary experiments, samples are taken at multiple time points during the transient phase.[10]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with an ice-cold quenching solution to arrest metabolism.

    • Add a pre-chilled extraction solvent to the cells.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins.[3]

    • Scrape the cells and collect the cell extract.

    • Centrifuge the extract to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using NMR or mass spectrometry (GC-MS or LC-MS) to determine the mass isotopologue distributions of target metabolites.[1]

  • Data Analysis:

    • Process the raw analytical data to calculate the fractional abundance of each mass isotopologue for all measured metabolites.

    • Use the MIDs and a stoichiometric model of the metabolic network to calculate intracellular metabolic fluxes using specialized software.

Conclusion

Both 13C-arabinose and 13C-glucose are powerful tools for metabolic research. The choice between them should be guided by the specific biological question. For a global assessment of central carbon metabolism, 13C-glucose remains the tracer of choice.[6] However, for targeted investigations into pentose metabolism, particularly in non-conventional yeasts or other microorganisms, 13C-arabinose provides a more direct and specific probe.[7] By carefully designing experiments and leveraging the quantitative power of 13C-MFA, researchers can gain unprecedented insights into the intricate workings of cellular metabolism, paving the way for advancements in biotechnology and drug development.

References

A Comparative Guide to Arabinose-1-13C and 13C-Glucose in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular metabolism, stable isotope tracers are indispensable for dissecting the complex network of biochemical reactions. For researchers, scientists, and drug development professionals, the choice of tracer is critical for accurately quantifying metabolic fluxes and elucidating pathway activities. This guide provides a comprehensive comparison of two key 13C-labeled carbohydrates: the widely utilized ¹³C-glucose and the more specialized Arabinose-1-¹³C. While ¹³C-glucose is a cornerstone of metabolic flux analysis for central carbon metabolism, Arabinose-1-¹³C offers a unique entry point into the pentose (B10789219) phosphate (B84403) pathway, providing distinct advantages for studying specific metabolic routes.

Core Principles: Tracing Carbon's Journey

¹³C Metabolic Flux Analysis (MFA) is a powerful technique that involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[1] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[1] By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally deduce the metabolic fluxes throughout the cellular network.[1] The selection of the ¹³C labeled tracer is paramount as it dictates the precision and accuracy of the flux estimations for specific pathways.[1]

Comparative Analysis of ¹³C-Glucose and Arabinose-1-¹³C

The primary distinction between ¹³C-glucose and Arabinose-1-¹³C lies in their entry points into central carbon metabolism. Glucose is a primary cellular fuel and is readily metabolized through glycolysis and the pentose phosphate pathway (PPP).[1][2] In contrast, L-arabinose, a pentose sugar, is metabolized via a separate pathway that converges with the PPP.[3][4] This difference in metabolic routing provides distinct advantages and applications for each tracer.

Feature¹³C-Glucose (e.g., [1-¹³C]glucose, [1,2-¹³C₂]glucose)Arabinose-1-¹³C
Primary Metabolic Entry Glycolysis and Pentose Phosphate Pathway (PPP)Pentose Phosphate Pathway (via conversion to D-xylulose-5-phosphate)[3][4]
Primary Application Broad analysis of central carbon metabolism, including glycolysis, PPP, and TCA cycle fluxes.[5][6]Specific interrogation of the non-oxidative and oxidative PPP, and pathways downstream of D-xylulose-5-phosphate.
Advantages - Well-established with extensive literature support.[5][7] - Different isotopologues ([1-¹³C], [1,2-¹³C₂], [U-¹³C₆]) provide detailed insights into various pathways.[5][6] - Traces both glycolysis and PPP simultaneously.- Provides a more direct label into the PPP, potentially simplifying the analysis of this pathway. - Can help to resolve fluxes around the transketolase and transaldolase reactions.
Limitations - The branching of glucose into glycolysis and the PPP can sometimes complicate the interpretation of labeling patterns for the PPP.- Metabolism is limited to organisms that can utilize arabinose. - Less literature available on its direct comparison with ¹³C-glucose for MFA.
Key Insights Provided - Overall glycolytic and PPP activity.[5] - TCA cycle activity through the entry of pyruvate (B1213749) derived from glycolysis.[6] - Anaplerotic and cataplerotic fluxes.- Flux through the non-oxidative PPP. - Relative activity of transketolase and transaldolase. - Can potentially be used to study the recycling of PPP intermediates back to glycolysis.

Metabolic Pathways and Labeling Strategies

The metabolic fate of the ¹³C label from each sugar determines the information that can be gleaned from the experiment.

¹³C-Glucose Metabolism

Glucose enters the cell and is phosphorylated to glucose-6-phosphate (G6P). From here, it can either enter glycolysis or the pentose phosphate pathway. For instance, with [1-¹³C]glucose, the ¹³C label is lost as ¹³CO₂ in the oxidative phase of the PPP. In glycolysis, the label is retained and can be traced through to pyruvate and lactate, and into the TCA cycle.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glc Glucose G6P Glucose-6-P Glc->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P oxidative PPP GAP Glyceraldehyde-3-P F6P->GAP Pyr Pyruvate GAP->Pyr S7P Sedoheptulose-7-P GAP->S7P Lac Lactate Pyr->Lac AcCoA Acetyl-CoA Pyr->AcCoA X5P Xylulose-5-P R5P->X5P X5P->F6P X5P->GAP non-oxidative PPP S7P->F6P Cit Citrate AcCoA->Cit

Caption: Metabolic fate of glucose in central carbon metabolism.

Arabinose-1-¹³C Metabolism

In microorganisms such as E. coli and some yeasts, L-arabinose is metabolized through a series of enzymatic steps to D-xylulose-5-phosphate, an intermediate in the non-oxidative branch of the PPP.[3][4] This provides a direct entry point for the ¹³C label into the PPP, bypassing the initial steps of glycolysis and the oxidative PPP that glucose follows.

cluster_arabinose Arabinose Metabolism cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis Ara L-Arabinose LRib L-Ribulose Ara->LRib Arabinose isomerase LR5P L-Ribulose-5-P LRib->LR5P Ribulokinase X5P D-Xylulose-5-P LR5P->X5P Epimerase F6P Fructose-6-P X5P->F6P Transketolase/ Transaldolase GAP Glyceraldehyde-3-P X5P->GAP Transketolase F6P->GAP Pyr Pyruvate GAP->Pyr

Caption: Metabolic pathway of L-arabinose into the PPP.

Experimental Protocols

The following is a generalized protocol for a ¹³C labeling experiment in cultured microorganisms or cells. This protocol can be adapted for either Arabinose-1-¹³C or ¹³C-glucose.

Generalized ¹³C Metabolic Flux Analysis Protocol
  • Cell Culture and Media Preparation:

    • Culture cells in a chemically defined medium to ensure all carbon sources are known.[8]

    • Prepare two types of experimental media:

      • Unlabeled Medium: The basal medium with unlabeled glucose or arabinose at the desired concentration.

      • Labeled Medium: The basal medium where the standard carbon source is replaced with the desired ¹³C-labeled tracer (e.g., Arabinose-1-¹³C or a specific ¹³C-glucose isotopologue).[1]

  • Isotopic Labeling:

    • Grow cells to the desired growth phase (e.g., mid-exponential phase).

    • Switch the culture to the ¹³C-labeled medium. The duration of labeling will depend on the organism's growth rate and the time required to reach isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, for example, by using cold methanol.

    • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Sample Analysis:

    • Dry the metabolite extract.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis.

    • Analyze the derivatized sample using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).[1]

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use a computational model and software (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the measured mass isotopomer distributions to a metabolic network model.[9]

A Cell Culture (Defined Medium) B Switch to ¹³C-Labeled Medium A->B C Isotopic Labeling (Reach Steady State) B->C D Quench Metabolism & Extract Metabolites C->D E Sample Derivatization D->E F GC-MS or LC-MS Analysis E->F G Data Correction & Flux Calculation F->G

Caption: A generalized workflow for ¹³C metabolic flux analysis.

Conclusion

Both Arabinose-1-¹³C and ¹³C-glucose are valuable tools for metabolic research. The choice between them depends on the specific biological question being addressed. ¹³C-glucose, with its various isotopologues, remains the gold standard for comprehensive analysis of central carbon metabolism.[10] However, for researchers specifically interested in the fluxes of the pentose phosphate pathway, particularly in organisms capable of arabinose metabolism, Arabinose-1-¹³C offers a targeted and potentially more direct approach. As metabolic engineering and systems biology continue to advance, the strategic use of a diverse portfolio of isotopic tracers will be crucial for unraveling the complexities of cellular metabolism.

References

A Comparative Guide to Analytical Method Validation for 13C Isotopologues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of 13C stable isotope-labeled compounds is integral to modern research, particularly in drug development for pharmacokinetic (PK) studies and in metabolic research to trace biochemical pathways. The accurate and reliable quantification of these 13C isotopologues is paramount. This guide provides a comprehensive comparison of analytical method validation for 13C isotopologues, focusing on the two most prevalent analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide adheres to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2]

Comparative Analysis of Analytical Methods

The choice of analytical technique for the quantification of 13C isotopologues depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the biological matrix, and whether positional information of the isotope is required.

Quantitative Performance Data

The following tables summarize typical performance characteristics for the validation of analytical methods for 13C isotopologues using LC-MS/MS and NMR spectroscopy. These values are representative and can vary based on the specific analyte, matrix, and instrumentation.

Table 1: Typical Performance Characteristics for LC-MS/MS Quantification of 13C Isotopologues

Validation ParameterTypical PerformanceRegulatory Acceptance Criteria
Linearity (R²) > 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) pg/mL to ng/mL rangeSignal-to-Noise Ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV
Upper Limit of Quantification (ULOQ) µg/mL to mg/mL rangeAccuracy within ±15%; Precision ≤ 15% CV
Accuracy 90-110% of nominal valueWithin ±15% of nominal value (±20% at LLOQ)
Precision (CV%) < 15%≤ 15% CV (≤ 20% CV at LLOQ)
Selectivity High (minimal interference)No significant interfering peaks at the retention time of the analyte and internal standard
Matrix Effect Typically compensated by a stable isotope-labeled internal standardIS-normalized matrix factor CV ≤ 15%
Recovery Consistent and reproducible, but not necessarily 100%Consistent and reproducible across the concentration range

Note: Data compiled from various sources, including regulatory guidelines and scientific publications.[1][3][4]

Table 2: Typical Performance Characteristics for NMR Quantification of 13C Isotopologues

Validation ParameterTypical PerformanceConsiderations
Linearity (R²) > 0.99Dependent on the dynamic range of the receiver
Limit of Quantification (LOQ) µM to mM rangeInherently less sensitive than MS; can be improved with cryogenic probes and higher magnetic fields.[5]
Accuracy 95-105% of nominal valueGenerally high due to the direct proportionality of signal intensity to the number of nuclei
Precision (CV%) < 5%Excellent for high-concentration samples
Selectivity High (good spectral resolution)Can distinguish between isotopomers (positional isomers)
Matrix Effect Generally lowLess susceptible to ion suppression/enhancement effects compared to MS
Recovery Not applicable (direct measurement in solution)-

Note: NMR is a powerful tool for determining the position of the 13C label (isotopomer analysis), which is not readily achieved with standard LC-MS/MS.[6]

Experimental Protocols for Method Validation

Detailed and robust validation is crucial to ensure the reliability of analytical data. The following are detailed methodologies for key validation experiments.

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the 13C-labeled analyte without interference from other components in the sample matrix.[1][3]

Protocol:

  • Analyze at least six different sources of the blank biological matrix (e.g., plasma from six different individuals).

  • Spike one set of these blank matrices with the analyte at the LLOQ and the internal standard (IS) at the working concentration.

  • Spike another set of blank matrices with only the IS.

  • Analyze the samples and evaluate for any interfering peaks at the retention time and mass transition of the analyte and the IS.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter in a series of measurements (precision).[1][3]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • For intra-day (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day (between-run) accuracy and precision, analyze the QC samples on at least three different days.

  • Calculate the mean concentration, the percentage of the nominal concentration (for accuracy), and the coefficient of variation (CV%) for each QC level.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal concentration for low, medium, and high QCs, and within ±20% for the LLOQ.

    • Precision: The CV% should not exceed 15% for low, medium, and high QCs, and should not exceed 20% for the LLOQ.

Calibration Curve and Linearity

Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte over the intended analytical range.

Protocol:

  • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels, plus a blank and a zero sample (matrix with IS), should be used.

  • Analyze the calibration standards and plot the response ratio (analyte peak area / IS peak area) against the nominal concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Acceptance Criteria: The R² value should be ≥ 0.99. At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).

Stability

Objective: To evaluate the stability of the 13C-labeled analyte in the biological matrix under various storage and handling conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze low and high QC samples that have been stored at the intended storage temperature (e.g., -80°C) for a duration equal to or longer than the expected storage period of the study samples.

  • Post-Preparative (Autosampler) Stability: Analyze processed low and high QC samples that have been stored in the autosampler for a duration that exceeds the expected run time.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Process

Diagrams generated using Graphviz provide a clear visual representation of workflows and logical relationships in the analytical method validation process.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Establish Validation Protocol MethodDevelopment->ValidationProtocol Selectivity Selectivity & Specificity ValidationProtocol->Selectivity AccuracyPrecision Accuracy & Precision (Intra & Inter-day) ValidationProtocol->AccuracyPrecision CalibrationCurve Calibration Curve & Linearity ValidationProtocol->CalibrationCurve Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) ValidationProtocol->Stability MatrixEffect Matrix Effect (for LC-MS/MS) ValidationProtocol->MatrixEffect ValidationReport Validation Report Generation Selectivity->ValidationReport AccuracyPrecision->ValidationReport CalibrationCurve->ValidationReport Stability->ValidationReport MatrixEffect->ValidationReport MethodImplementation Method Implementation for Routine Sample Analysis ValidationReport->MethodImplementation

Caption: A general workflow for the validation of an analytical method for 13C isotopologues.

Validation_Parameters_Relationship ReliableQuantification Reliable Quantification Accuracy Accuracy Accuracy->ReliableQuantification Precision Precision Accuracy->Precision Precision->ReliableQuantification Selectivity Selectivity Selectivity->ReliableQuantification Linearity Linearity Linearity->ReliableQuantification LLOQ LLOQ Linearity->LLOQ LLOQ->ReliableQuantification Stability Stability Stability->ReliableQuantification

Caption: The logical relationship between key validation parameters for a robust analytical method.

References

A Researcher's Guide to Assessing the Accuracy of Carbon Isotopologue Distributions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise measurement of carbon isotopologue distributions is paramount. This guide provides a comprehensive comparison of methods and software tools available for assessing and ensuring the accuracy of these critical measurements, supported by experimental data and detailed protocols.

The accuracy of carbon isotopologue distribution (CID) data is the bedrock of reliable ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to elucidate in vivo metabolic rates.[1][2] Inaccurate CID measurements can propagate into significant errors in estimated metabolic fluxes, leading to flawed biological interpretations.[3][4] This guide outlines the key methodologies and computational tools designed to validate and correct CID data, ensuring the robustness of your research findings.

Core Principles of Accuracy Assessment

The fundamental approach to assessing the accuracy of CID measurements involves comparing experimentally determined distributions with known or theoretically predicted values.[3][5] This is typically achieved through two primary strategies: the use of chemical and biological standards, and the application of computational correction algorithms.

A formal definition for CID accuracy is the mean of absolute differences between the measured and predicted values for each isotopologue.[3][5]

Analytical Methods for Isotopologue Analysis

The two major analytical techniques employed for CID analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5]

  • Mass Spectrometry (MS): Particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a widely used and highly sensitive method that provides information at the isotopologue level.[5] However, MS measurements are susceptible to biases and require correction for the natural abundance of isotopes.[5][6] The choice of derivatization agent, such as Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), can also influence the accuracy of the results for certain metabolites like amino acids.[5]

  • Nuclear Magnetic Resonance (NMR): NMR can provide detailed information on the positional distribution of isotopes (isotopomers), which is a distinct advantage.[4]

Computational Tools for Data Correction and Analysis

A variety of software tools have been developed to address the complexities of CID data analysis, from initial data correction to comprehensive metabolic flux modeling. The table below provides a comparison of some prominent software packages.

SoftwarePrimary FunctionKey FeaturesAvailability
IsoCor Correction of raw MS dataCorrects for natural isotope abundances of all elements in a metabolite and its derivative.[3][5]Open-source Python package.[5]
13CFLUX2 ¹³C-Metabolic Flux AnalysisHigh-performance suite for designing and evaluating carbon labeling experiments; supports multicore CPUs and clusters.[1]Available, with a graphical user interface via Omix.[1]
OpenFLUX / OpenFLUX2 ¹³C-Metabolic Flux AnalysisOpen-source software for steady-state ¹³C-MFA, with OpenFLUX2 extended for parallel labeling experiments.[7][8]Open-source.
INCA ¹³C-Metabolic Flux AnalysisPerforms isotopically non-stationary metabolic flux analysis (INST-MFA).[7][9]Available.
FreeFlux ¹³C-Metabolic Flux AnalysisOpen-source Python package for both steady-state and isotopically non-stationary MFA.[9]Open-source Python package.[9]
Isotopo Quantitative Mass SpectrometryProcesses experimental isotopomer data from GC-MS, providing textual and visual outputs of various abundance calculations.[10]Freely available for non-commercial use.[10]

Experimental Protocols for Accuracy Validation

A robust assessment of CID accuracy relies on well-designed experiments using standards with predictable isotopic distributions.

Protocol 1: Validation using Chemical Standards
  • Standard Preparation: Prepare solutions of authentic, unlabeled chemical standards of the metabolites of interest.

  • Derivatization: Derivatize the standards using the same method as the experimental samples (e.g., TMS or TBDMS for GC-MS analysis).

  • GC-MS Analysis: Analyze the derivatized standards by GC-MS to determine their mass isotopologue distributions at natural ¹³C abundance.

  • Data Correction: Use a tool like IsoCor to correct the raw data for the natural abundance of all isotopes, which should result in a residual molecular ¹³C enrichment of zero.[5]

  • Accuracy Assessment: Compare the corrected measurements to the theoretical natural abundance. Any significant deviation indicates a potential analytical bias.

Protocol 2: Validation using Biological Standards

A powerful method for validation involves the use of biological standards with known and predictable labeling patterns.[5]

  • Standard Production: Culture a microorganism, such as E. coli, on a ¹³C-labeled substrate (e.g., [U-¹³C]glucose) as the sole carbon source until a metabolic and isotopic steady state is reached. This produces biomass in which metabolites have a predictable binomial ("Pascal's Triangle") CID.[5][11]

  • Metabolite Extraction: Extract the metabolites from the cultured cells. For amino acids, this may involve protein hydrolysis.[11]

  • Sample Analysis: Analyze the extracted metabolites using the same analytical platform (e.g., GC-MS) and derivatization method as for the experimental samples.

  • Data Comparison: Compare the measured CIDs with the theoretically expected binomial distributions.[3][11] This provides a comprehensive validation of the entire analytical workflow.

Workflow for Assessing Carbon Isotopologue Distribution Accuracy

The following diagram illustrates a typical workflow for ensuring the accuracy of carbon isotopologue distribution measurements, from experimental design to data validation and analysis.

Workflow for Accurate Carbon Isotopologue Distribution Assessment cluster_exp Experimental Phase cluster_data Data Processing & Validation cluster_analysis Flux Analysis exp_design Experimental Design (e.g., using IsoDesign) labeling ¹³C Isotope Labeling Experiment exp_design->labeling sampling Sample Collection & Quenching labeling->sampling extraction Metabolite Extraction sampling->extraction derivatization Derivatization (e.g., TMS, TBDMS) extraction->derivatization analysis Analytical Measurement (GC-MS or NMR) derivatization->analysis raw_data Raw Mass Spectra Data analysis->raw_data correction Correction for Natural Isotope Abundance (e.g., IsoCor) raw_data->correction validation Accuracy Validation with Standards (Chemical & Biological) correction->validation corrected_data Corrected Isotopologue Distributions validation->corrected_data mfa ¹³C-Metabolic Flux Analysis (e.g., 13CFLUX2, OpenFLUX) corrected_data->mfa results Metabolic Flux Map mfa->results

Caption: A generalized workflow for accurate carbon isotopologue analysis.

Conclusion

The accurate assessment of carbon isotopologue distributions is a critical, multi-step process that combines careful experimental design, appropriate analytical methods, and robust computational data correction and validation. By employing the strategies and tools outlined in this guide, researchers can significantly enhance the reliability of their metabolic flux analyses, leading to more accurate and impactful biological discoveries. Regular validation of analytical methods using both chemical and biological standards is strongly recommended to ensure data quality.

References

Performance of Arabinose-1-13C in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope tracers in metabolic flux analysis (MFA) is a cornerstone of modern biological research, providing invaluable insights into the metabolic reprogramming inherent in various physiological and pathological states, including cancer. While 13C-labeled glucose and glutamine are the most ubiquitously used tracers in mammalian cell culture, the exploration of alternative tracers like Arabinose-1-13C offers potential for probing specific pathways with greater resolution. This guide provides a comparative overview of the performance of this compound in the context of established metabolic tracers, supported by available experimental data and detailed protocols.

Introduction to Arabinose as a Metabolic Tracer

Arabinose is a five-carbon sugar (a pentose) that is a component of many plant cell wall polysaccharides. In microorganisms like bacteria and yeast, L-arabinose is metabolized and enters the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical pathway for generating NADPH and precursors for nucleotide biosynthesis.[1][2][3][4] The potential of this compound as a tracer in mammalian cells stems from its possible entry into the PPP, offering a more direct route to study this pathway compared to the initial metabolism of glucose.

While the metabolism of L-arabinose is well-documented in prokaryotes and lower eukaryotes, its utility as a metabolic tracer in mammalian systems is less established. However, evidence for an endogenous pathway for D-arabinose synthesis from D-glucose in eukaryotes suggests that mammalian cells possess the enzymatic machinery to process arabinose isomers.[5]

Comparison with Alternative Tracers: 13C-Labeled Glucose

The primary alternative and the gold standard for tracing central carbon metabolism, including the PPP, in mammalian cells is 13C-labeled glucose. A significant body of research has focused on optimizing the choice of glucose isotopologue for MFA.[6][7][8][9][10]

Key Comparative Points:

  • Established Methodology: Extensive and well-validated protocols for using various 13C-glucose tracers in a multitude of mammalian cell lines are readily available.[7][8]

  • Tracer of Choice for PPP: Studies have shown that [1,2-13C2]glucose provides the most precise estimates for fluxes through the pentose phosphate pathway in mammalian cells.[7][8]

  • Broad Pathway Analysis: Glucose tracers allow for the simultaneous analysis of glycolysis, the TCA cycle, and the PPP.

  • Data Availability: A wealth of comparative data on the performance of different 13C-glucose tracers exists, facilitating experimental design and interpretation.[6][7][8]

In contrast, there is a notable lack of direct experimental data on the uptake, metabolism, and performance of this compound as a metabolic tracer in different mammalian cell lines.

Quantitative Data Presentation

Due to the limited direct experimental data for this compound performance in mammalian cell lines, a direct quantitative comparison is not currently feasible. The following table summarizes the state of knowledge for this compound in contrast to the well-established 13C-Glucose tracers.

FeatureThis compound13C-Glucose (e.g., [1,2-13C2]glucose)
Primary Metabolic Pathway Traced Pentose Phosphate Pathway (hypothesized)Glycolysis, Pentose Phosphate Pathway, TCA Cycle
Uptake Mechanism in Mammalian Cells Not well-characterizedGlucose transporters (GLUTs)
Metabolic Entry Point Potentially direct entry into the Pentose Phosphate PathwayGlycolysis (via Hexokinase)
Published Performance Data in Mammalian Cell Lines Limited to non-existentExtensive
Validated Protocols for Mammalian Cells Not readily availableWidely available

Experimental Protocols

The following are generalized protocols for 13C metabolic flux analysis in mammalian cells. While the first protocol is based on studies using 13C-glucose, it can be adapted for preliminary studies with this compound. The second protocol details the methodology used for L-[2-13C]arabinose in yeast, which may provide a foundation for developing protocols for mammalian cells.

Protocol 1: 13C-Metabolic Flux Analysis in Mammalian Cells (Adapted from 13C-Glucose Studies)

1. Cell Culture and Isotope Labeling:

  • Culture mammalian cells of interest (e.g., A549, HeLa, MCF7) in standard growth medium to the desired confluency.
  • For the labeling experiment, replace the standard medium with a custom medium containing this compound as the tracer. The corresponding unlabeled sugar should be absent. Ensure all other nutrient concentrations are maintained.
  • Incubate the cells for a predetermined time course (e.g., 8, 12, 24, 48, 72 hours) to allow for the incorporation of the 13C label into downstream metabolites.[11]

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Analyze the metabolite extracts using a suitable mass spectrometry platform, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
  • Identify and quantify the mass isotopologue distributions (MIDs) of key metabolites in the targeted pathways (e.g., intermediates of the PPP and glycolysis).[10]

4. Metabolic Flux Analysis:

  • Use the measured MIDs and other extracellular flux rates (e.g., tracer uptake, lactate (B86563) secretion) to calculate intracellular metabolic fluxes using software such as INCA or Metran.

Signaling Pathways and Experimental Workflows

L-Arabinose Metabolism in Microorganisms

The metabolic fate of L-arabinose is well-understood in bacteria and yeast, where it is converted to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.

L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-arabinose isomerase L-Ribulose-5-P L-Ribulose-5-P L-Ribulose->L-Ribulose-5-P Ribulokinase D-Xylulose-5-P D-Xylulose-5-P L-Ribulose-5-P->D-Xylulose-5-P 4-epimerase Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-P->Pentose Phosphate Pathway

Caption: Metabolic pathway of L-arabinose in microorganisms.

Proposed D-Arabinose Synthesis in Eukaryotes

In eukaryotes, a pathway for the synthesis of D-arabinose from D-glucose has been proposed, which proceeds through the pentose phosphate pathway.

D-Glucose D-Glucose Pentose Phosphate Pathway Pentose Phosphate Pathway D-Glucose->Pentose Phosphate Pathway D-Ribulose-5-P D-Ribulose-5-P Pentose Phosphate Pathway->D-Ribulose-5-P D-Arabinose-5-P D-Arabinose-5-P D-Ribulose-5-P->D-Arabinose-5-P Isomerase D-Arabinose D-Arabinose D-Arabinose-5-P->D-Arabinose Phosphatase cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis MID Determination MID Determination MS Analysis->MID Determination Flux Calculation Flux Calculation MID Determination->Flux Calculation

References

A Comparative Guide to Arabinose-1-¹³C in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, stable isotope tracers are indispensable for delineating the intricate web of biochemical pathways. While ¹³C-labeled glucose has long been the gold standard for probing central carbon metabolism, other tracers, such as Arabinose-1-¹³C, offer unique advantages for investigating specific metabolic routes. This guide provides a comprehensive comparison of Arabinose-1-¹³C with the widely used ¹³C-glucose, presenting experimental data, detailed protocols, and visual pathway diagrams to assist researchers in selecting the optimal tracer for their scientific inquiries.

Core Comparison: Arabinose-1-¹³C vs. ¹³C-Glucose

The primary distinction between Arabinose-1-¹³C and ¹³C-glucose as metabolic tracers lies in their respective entry points and predominant metabolic fates. ¹³C-glucose is readily transported into most cells and swiftly enters glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. This makes it an excellent tool for assessing overall metabolic activity and flux through these central energy-producing pathways.

In contrast, L-arabinose, a pentose sugar, is metabolized through distinct pathways, primarily the redox catabolic pathway in many microorganisms, which feeds into the non-oxidative pentose phosphate pathway.[1][2] This makes L-Arabinose-1-¹³C a more specialized tracer, ideal for dissecting pentose metabolism and the biosynthesis of molecules derived from pentose phosphates. In plants, L-arabinose is a key component of cell wall polysaccharides like pectin (B1162225) and hemicellulose, making its labeled form a potential tracer for studying cell wall dynamics.[3][4]

FeatureArabinose-1-¹³C¹³C-Glucose
Primary Entry Point Pentose catabolic pathwaysGlycolysis
Primary Pathways Traced Pentose Phosphate Pathway (non-oxidative), Redox Catabolic Pathway, Polysaccharide Biosynthesis (in plants)Glycolysis, Pentose Phosphate Pathway (oxidative and non-oxidative), TCA Cycle, Glycogen Synthesis
Key Advantage Specific tracing of pentose metabolism and related biosynthetic pathways.Provides a global overview of central carbon metabolism.
Primary Application Studying microbial pentose utilization, plant cell wall biosynthesis, and pathways involving xylulose-5-phosphate.General metabolic flux analysis, investigating energy metabolism and central carbon pathway activity.
Common Isotopomers L-Arabinose-1-¹³C, L-Arabinose-2-¹³C[1-¹³C]glucose, [6-¹³C]glucose, [1,2-¹³C₂]glucose, [U-¹³C₆]glucose

Quantitative Data Presentation

The following table summarizes quantitative data from a study using L-[2-¹³C]arabinose to investigate its metabolism in the yeast Pichia guilliermondii. This data illustrates the time-dependent incorporation of the ¹³C label into various downstream metabolites.

Table 1: Time Course of ¹³C Fractional Enrichment in P. guilliermondii Metabolites from L-[2-¹³C]arabinose [5]

Time (min)Arabitol (%)Xylitol (%)Ribitol (%)Trehalose (%)
5 15 ± 25 ± 1< 12 ± 0.5
9 25 ± 38 ± 11 ± 0.55 ± 1
19 35 ± 412 ± 23 ± 110 ± 2
39 45 ± 518 ± 28 ± 120 ± 3

Values are presented as mean ± standard deviation and represent the percentage of the metabolite pool that is ¹³C-labeled. Data is derived from a combination of HPLC and ¹³C NMR spectroscopy.[5]

Experimental Protocols

Protocol 1: ¹³C-Labeling and NMR Analysis of Yeast Metabolism

This protocol is adapted from a study on L-arabinose metabolism in Candida arabinofermentans and Pichia guilliermondii.[5]

1. Yeast Strain and Growth Conditions:

  • Grow yeast strains aerobically in a defined mineral medium containing vitamins, trace elements, and 20 g/L of L-arabinose at 30°C in a fermentor or shake flasks.

  • Harvest cells in the exponential growth phase by centrifugation and wash them with a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0).

  • Resuspend the cell pellet in the same buffer to a high cell density (e.g., ~40 g dry weight/L).

2. In Vivo NMR Spectroscopy:

  • Transfer the cell suspension to a 10-mm NMR tube.

  • Acquire baseline ¹³C NMR spectra before the addition of the labeled substrate.

  • Add L-[2-¹³C]arabinose to a final concentration of 20 mM.

  • Immediately start acquiring ¹³C NMR spectra sequentially over a time course (e.g., 60 minutes) to monitor the appearance of labeled metabolites.

  • Use an external standard (e.g., [¹³C]methanol in a capillary) for concentration referencing.

3. Cell Extract Preparation and Analysis:

  • At different time points during the incubation with L-[2-¹³C]arabinose, quench the metabolism and extract metabolites using a method like perchloric acid extraction.

  • Neutralize the extracts and remove the precipitate by centrifugation.

  • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) to determine the total concentrations of relevant metabolites (e.g., arabinose, arabitol, xylitol, ribitol, trehalose).

  • Analyze the extracts by ¹³C NMR spectroscopy to determine the positional isotopic enrichment.

4. Data Analysis:

  • Quantify the amount of ¹³C label in specific carbon positions of metabolites from the NMR spectra.

  • Calculate the fractional ¹³C enrichment by dividing the concentration of the labeled metabolite (from NMR) by the total concentration of the metabolite (from HPLC).

Protocol 2: General Workflow for ¹³C-Labeling of Plant Cell Wall Polysaccharides

This is a generalized protocol for labeling plant cell walls for structural analysis, which can be adapted for using ¹³C-arabinose as a precursor.

1. Plant Growth and Labeling:

  • Germinate and grow seedlings in a controlled environment.

  • For labeling, transfer the seedlings to a sealed chamber, such as a vacuum desiccator.

  • Supply a ¹³C-labeled precursor. This can be a combination of ¹³C-labeled glucose in the growth medium and ¹³CO₂ gas in the chamber atmosphere to achieve high labeling efficiency.[6] To specifically trace arabinose incorporation, one could supplement the growth medium with ¹³C-arabinose.

2. Cell Wall Isolation:

  • Harvest the plant tissue and freeze-dry it.

  • Grind the dried tissue to a fine powder.

  • Perform sequential extractions with solvents (e.g., ethanol, acetone, chloroform/methanol) to remove soluble components like pigments, lipids, and small metabolites.

  • The remaining insoluble material is the crude cell wall fraction.

3. Polysaccharide Analysis:

  • The ¹³C-labeled cell wall material can be analyzed directly by solid-state NMR (ssNMR) to investigate the structure and interactions of polysaccharides in their near-native state.

  • Alternatively, the cell wall polysaccharides can be hydrolyzed into their constituent monosaccharides using acid (e.g., trifluoroacetic acid).

  • The released monosaccharides can be derivatized (e.g., to alditol acetates) and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the abundance of each monosaccharide and its ¹³C enrichment.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the application of Arabinose-1-¹³C.

L_Arabinose_Metabolism cluster_redox Redox Catabolic Pathway cluster_ppp Pentose Phosphate Pathway L_Arabinose L-Arabinose-1-¹³C L_Arabitol L-Arabitol L_Arabinose->L_Arabitol L-Arabinose Reductase L_Xylulose L-Xylulose L_Arabitol->L_Xylulose L-Arabitol 4-Dehydrogenase Xylitol Xylitol L_Xylulose->Xylitol L-Xylulose Reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase D_Xylulose_5P D-Xylulose-5-P D_Xylulose->D_Xylulose_5P Xylulokinase Glycolysis_Intermediates Glycolysis Intermediates D_Xylulose_5P->Glycolysis_Intermediates Ribose_5P Ribose-5-P D_Xylulose_5P->Ribose_5P Sedoheptulose_7P Sedoheptulose-7-P Ribose_5P->Sedoheptulose_7P Sedoheptulose_7P->Glycolysis_Intermediates

Caption: L-Arabinose metabolism via the redox catabolic pathway feeding into the pentose phosphate pathway.

Plant_Cell_Wall_Biosynthesis cluster_precursor Nucleotide Sugar Precursors cluster_golgi Golgi Apparatus cluster_cell_wall Cell Wall Glucose ¹³C-Glucose UDP_Glucose UDP-¹³C-Glucose Glucose->UDP_Glucose UDP_Xylose UDP-¹³C-Xylose UDP_Glucose->UDP_Xylose UDP_Arabinose UDP-¹³C-Arabinose UDP_Xylose->UDP_Arabinose UDP-D-xylose 4-epimerase Pectin Pectin UDP_Arabinose->Pectin Glycosyltransferases Hemicellulose Hemicellulose UDP_Arabinose->Hemicellulose Glycosyltransferases Arabinogalactan Arabinogalactan Pectin->Arabinogalactan Arabinoxylan Arabinoxylan Hemicellulose->Arabinoxylan Experimental_Workflow Start Start with Biological System (e.g., Yeast Culture, Plant Seedlings) Labeling Introduce Arabinose-1-¹³C Start->Labeling Incubation Time-Course Incubation Labeling->Incubation Quenching Quench Metabolism & Harvest Incubation->Quenching Extraction Metabolite Extraction (for soluble metabolites) or Cell Wall Isolation Quenching->Extraction Analysis Analysis Extraction->Analysis NMR NMR Spectroscopy (Positional Enrichment) Analysis->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) (Total Abundance & Labeling) Analysis->MS Flux_Analysis Metabolic Flux Analysis NMR->Flux_Analysis MS->Flux_Analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arabinose-1-13C
Reactant of Route 2
Arabinose-1-13C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.